Ciproxifan maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585107 | |
| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-19-2 | |
| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciproxifan maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ciproxifan Maleate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciproxifan is a highly potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist. This technical guide provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data on its binding affinity and potency are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.
Core Mechanism of Action: Histamine H3 Receptor Antagonism and Inverse Agonism
Ciproxifan's primary mechanism of action is its high-affinity binding to and blockade of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. As a competitive antagonist, Ciproxifan blocks the binding of endogenous histamine to the H3 receptor, thereby inhibiting its activation.[1]
Furthermore, the H3 receptor exhibits significant constitutive activity, meaning it can signal in the absence of an agonist. Ciproxifan acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation. This action reduces the basal signaling activity of the H3 receptor, leading to an increase in the release of various neurotransmitters.[2][3][4] This dual action as both an antagonist and an inverse agonist contributes to its potent pharmacological effects.
Receptor Binding Affinity and Potency
Ciproxifan demonstrates high potency and selectivity for the histamine H3 receptor, with significantly lower affinity for other receptor subtypes.[5] The following table summarizes the key quantitative data regarding its binding affinity and potency from various in vitro studies.
| Parameter | Species/Tissue | Radioligand | Value | Reference |
| Ki | Rat Brain | [125I]iodoproxyfan | 0.7 nM | |
| Ki | Rat Cerebral Cortex Synaptosomes | [3H]HA release | 0.5 nM | |
| Ki | Guinea Pig Ileum | - | 0.5-1.9 nM | |
| IC50 | - | - | 9.2 nM | |
| pKi | Rat Brain Cortex Membranes | [3H]-Nalpha-methylhistamine | 8.24 - 9.27 | |
| pA2 | Mouse Brain Cortex Slices | [3H]noradrenaline release | 7.78 - 9.39 |
Downstream Signaling Pathways
The histamine H3 receptor is coupled to the Gi/Go family of G proteins. As an inverse agonist, Ciproxifan's blockade of the H3 receptor's constitutive activity leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The primary consequence of H3 receptor antagonism/inverse agonism is the enhanced release of a variety of neurotransmitters.
Modulation of Neurotransmitter Release
By blocking the inhibitory presynaptic H3 receptors, Ciproxifan increases the release of:
-
Histamine: As the H3 receptor is an autoreceptor on histaminergic neurons, its blockade leads to increased histamine synthesis and release.
-
Acetylcholine: Ciproxifan has been shown to increase acetylcholine release in the hippocampus and prefrontal cortex.
-
Dopamine: Enhanced dopamine release has been observed in the prefrontal cortex and nucleus accumbens.
-
Norepinephrine: Ciproxifan also promotes the release of norepinephrine in the prefrontal cortex.
-
Glutamate: Interestingly, in the rat hippocampus, Ciproxifan has been found to presynaptically inhibit glutamate release. This effect is mediated through the blockade of Gi/Go protein-coupled H3 receptors, leading to a reduction in voltage-dependent Ca2+ entry via the PLA2/PGE2/EP2 receptor pathway, which in turn suppresses the ERK/synapsin I cascade.
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor and the effect of Ciproxifan.
Interaction with Other Signaling Cascades
Recent studies have revealed a more complex signaling cascade involved in Ciproxifan's modulation of glutamate release. This pathway involves:
-
Blockade of Gi/Go-protein coupled H3 receptors.
-
Reduction of voltage-dependent Ca2+ entry.
-
Diminished activity of the Phospholipase A2 (PLA2)/Prostaglandin E2 (PGE2)/EP2 receptor pathway.
-
Suppression of the Extracellular signal-regulated kinase (ERK)/synapsin I cascade.
The following diagram illustrates this specific signaling pathway.
Experimental Protocols
The characterization of Ciproxifan's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Ciproxifan for the histamine H3 receptor.
-
Objective: To determine the Ki of Ciproxifan for the H3 receptor.
-
Materials:
-
Rat brain cortex membranes (or cells expressing the H3 receptor).
-
Radioligand (e.g., [3H]-Nα-methylhistamine or [125I]iodoproxyfan).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Ciproxifan solutions of varying concentrations.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Prepare a suspension of rat brain cortex membranes in assay buffer.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of Ciproxifan to the tubes.
-
Add the membrane suspension to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value is calculated from the IC50 value (the concentration of Ciproxifan that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Neurotransmitter Release Assay (using Synaptosomes)
This assay measures the effect of Ciproxifan on the release of neurotransmitters from presynaptic nerve terminals.
-
Objective: To quantify the Ciproxifan-induced release of neurotransmitters (e.g., histamine, acetylcholine).
-
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., cerebral cortex, hippocampus).
-
Radiolabeled neurotransmitter precursor (e.g., [3H]histidine or [3H]choline).
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Depolarizing agent (e.g., high potassium concentration or 4-aminopyridine).
-
Ciproxifan solutions.
-
Scintillation counter.
-
-
Procedure:
-
Isolate synaptosomes from the desired brain region.
-
Pre-incubate the synaptosomes with the radiolabeled neurotransmitter precursor to allow for uptake and conversion to the radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess radiolabel.
-
Resuspend the synaptosomes in physiological buffer.
-
Add Ciproxifan at various concentrations.
-
Stimulate neurotransmitter release by adding a depolarizing agent.
-
Terminate the release by rapid cooling or filtration.
-
Measure the radioactivity in the supernatant (representing released neurotransmitter) and in the synaptosomal pellet (representing remaining neurotransmitter).
-
Calculate the percentage of total neurotransmitter released.
-
cAMP Accumulation Assay
This functional assay measures the inverse agonist activity of Ciproxifan.
-
Objective: To determine the effect of Ciproxifan on intracellular cAMP levels.
-
Materials:
-
Cells stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).
-
Assay buffer.
-
Ciproxifan solutions.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture H3 receptor-expressing cells in microplates.
-
Replace the culture medium with assay buffer.
-
Add Ciproxifan at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a suitable detection kit.
-
An increase in cAMP levels in the presence of Ciproxifan indicates inverse agonist activity.
-
Conclusion
Ciproxifan maleate is a powerful pharmacological tool and a potential therapeutic agent due to its potent and selective histamine H3 receptor antagonist and inverse agonist activity. Its ability to disinhibit the release of multiple key neurotransmitters in the brain underlies its effects on wakefulness, cognition, and other central nervous system functions. The intricate details of its mechanism of action, from receptor binding to the modulation of complex intracellular signaling cascades, continue to be an active area of research. The experimental protocols and data presented in this guide provide a solid foundation for professionals in the field to further explore the therapeutic potential of Ciproxifan and other H3 receptor modulators.
References
- 1. Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Ciproxifan Maleate: A Technical Guide to its Histamine H3 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the histamine H3 receptor antagonist activity of ciproxifan maleate. Ciproxifan is a potent and selective antagonist of the H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system. By blocking this receptor, ciproxifan enhances the release of neurotransmitters such as histamine, acetylcholine, and dopamine, leading to improved cognitive function, wakefulness, and attention.[1][2][3][4] This guide details the quantitative pharmacology of ciproxifan, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and relevant biological pathways.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity, functional activity, and in vivo efficacy of ciproxifan.
Table 1: In Vitro Binding Affinity of Ciproxifan at the Histamine H3 Receptor
| Radioligand | Preparation | Species | Ki (nM) | Reference |
| [¹²⁵I]iodoproxyfan | Brain | Rodent | 0.7 | [5] |
| [³H]Nα-methylhistamine | Rat brain cortex membranes | Rat | Not specified, pKi between 8.24 and 9.27 | |
| [³H]HA | Synaptosomes | Not specified | 0.5 |
Table 2: In Vitro Functional Activity of Ciproxifan
| Assay | Preparation | Species | Parameter | Value (nM) | Reference |
| Histamine H3-receptor antagonist activity | Not specified | Not specified | IC50 | 9.2 | |
| [³H]histamine release | Synaptosomes | Not specified | Ki | 0.5 - 1.9 | |
| Electrically-induced contraction | Guinea pig ileum | Guinea Pig | Ki | 0.5 - 1.9 | |
| [¹²⁵I]iodoproxyfan binding | Brain H3 receptor | Not specified | Ki | 0.5 - 1.9 |
Table 3: In Vivo Efficacy of Ciproxifan
| Model | Species | Route of Administration | Parameter | Value (mg/kg) | Effect | Reference |
| Histamine turnover | Mice | p.o. | ED50 | 0.14 | ~100% enhancement of histamine turnover | |
| H3-receptor agonist-induced water consumption | Rats | i.p. | ID50 | 0.09 ± 0.04 | Reversal of agonist-induced effect | |
| Neocortical EEG activation | Cats | p.o. | - | 0.15 - 2 | Enhanced fast-rhythms and waking state | |
| Five-choice task (attention) | Rats | Not specified | - | Not specified | Enhanced attention | |
| Prepulse inhibition | DBA/2 mice | i.p. | - | 10 | Enhanced prepulse inhibition | |
| Alzheimer's disease model (APP Tg2576) | Mice | i.p. | - | 3 | Alleviated hyperactivity and cognitive deficits | |
| Accuracy and impulsivity | Adult male hooded Lister rats | i.p. | - | 3 | Improved accuracy and decreased impulsivity | |
| Delayed spatial alternation impairment by MK-801 | Rats | s.c. | - | 3.0 | Alleviated impairment | |
| Chronic restraint stress-induced cognitive deficits | Rats | i.p. | - | 3 | Prevented deleterious effects |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of ciproxifan are provided below.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
[³H]Nα-methylhistamine ([³H]NAMH) as the radioligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled this compound at various concentrations.
-
A non-specific binding control (e.g., 100 μM histamine or 10 µM clobenpropit).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the H3 receptor.
-
Harvest the cells and resuspend them in ice-cold binding buffer.
-
Homogenize the cells using a sonifier or other appropriate method.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 50 μL).
-
Add a fixed concentration of [³H]NAMH (e.g., 2 nM).
-
Add increasing concentrations of unlabeled this compound to the experimental wells.
-
To determine non-specific binding, add a high concentration of an unlabeled H3 ligand (e.g., 100 μM histamine) to separate wells.
-
To determine total binding, add only the radioligand and membranes.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at 25°C).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ciproxifan concentration.
-
Determine the IC50 value (the concentration of ciproxifan that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS or a Europium-labeled GTP analog, to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
[³⁵S]GTPγS or Eu-GTP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl₂, NaCl, and GDP).
-
Agonist (e.g., histamine or imetit) and antagonist (ciproxifan).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Microplate reader (scintillation counter or time-resolved fluorescence reader).
Procedure:
-
Assay Setup:
-
Prepare the assay buffer with optimized concentrations of MgCl₂, NaCl, and GDP. For the H3 receptor, typical concentrations might be 10 mM MgCl₂, 100 mM NaCl, and 3 µM GDP.
-
Add cell membranes to the wells of a 96-well plate.
-
To measure agonist activity, add increasing concentrations of the agonist.
-
To measure antagonist activity, pre-incubate the membranes with increasing concentrations of ciproxifan for a set time (e.g., 15 minutes) before adding a fixed concentration of the agonist.
-
-
Initiation of Reaction:
-
Start the binding reaction by adding [³⁵S]GTPγS or Eu-GTP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
-
Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing with cold buffer. Measure the radioactivity of the filters.
-
SPA Method: Add SPA beads to the wells. The binding of [³⁵S]GTPγS to the membranes brings the radiolabel in close proximity to the scintillant in the beads, generating a light signal that can be measured in a microplate scintillation counter.
-
Eu-GTP Method: Measure the time-resolved fluorescence using a suitable microplate reader.
-
-
Data Analysis:
-
For agonists, plot the measured signal against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, plot the agonist dose-response curves in the presence of different concentrations of ciproxifan. A rightward shift in the agonist EC50 indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is often inhibited by the activation of Gi/o-coupled receptors like the histamine H3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
An H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or FRET-based biosensor).
Procedure:
-
Cell Culture and Plating:
-
Culture the H3 receptor-expressing cells to an appropriate confluency.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
To measure inverse agonist activity, add increasing concentrations of ciproxifan to the cells in the presence of a fixed concentration of forskolin.
-
To measure antagonist activity, pre-incubate the cells with increasing concentrations of ciproxifan, then add a fixed concentration of an H3 receptor agonist (to inhibit cAMP production) and a fixed concentration of forskolin (to stimulate cAMP production).
-
-
Incubation:
-
Incubate the plate for a specified time at 37°C (e.g., 10-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each compound concentration.
-
For antagonists, plot the percentage of reversal of agonist-induced inhibition against the ciproxifan concentration to determine the IC50.
-
For inverse agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the ciproxifan concentration to determine the IC50.
-
Visualizations
The following diagrams illustrate the signaling pathways, experimental workflows, and the logical mechanism of action of ciproxifan.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Ciproxifan's Mechanism of Action at Presynaptic H3 Receptors.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ciproxifan - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
A Technical Guide to the Synthesis and Purification of Ciproxifan Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciproxifan is a potent and selective histamine H3 receptor antagonist/inverse agonist that has been instrumental in preclinical research for neurological and cognitive disorders. This technical guide provides an in-depth overview of the synthesis and purification methods for Ciproxifan maleate. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and the relevant H3 receptor signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of Ciproxifan and related compounds.
Introduction
Ciproxifan, chemically known as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propoxy)phenyl)methanone, is a high-affinity antagonist of the histamine H3 receptor. The H3 receptor primarily functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, Ciproxifan enhances neurotransmitter release, leading to its potential therapeutic effects in conditions such as cognitive impairment and sleep-wake disorders. This guide details the chemical synthesis of the Ciproxifan free base and its subsequent conversion to and purification as the maleate salt.
Synthesis of Ciproxifan
The synthesis of Ciproxifan can be achieved through various routes, with the most common strategies involving the coupling of a substituted phenyl cyclopropyl methanone moiety with a histamine-derived side chain. Key synthetic approaches include the Williamson ether synthesis (an SNAr type reaction) and the Mitsunobu reaction. A one-pot synthesis that avoids chromatographic purification has also been reported, offering a more efficient manufacturing process.
Synthetic Scheme
A representative synthetic route to Ciproxifan is outlined below. This pathway involves the preparation of two key intermediates: cyclopropyl(4-hydroxyphenyl)methanone and a 3-halopropylimidazole derivative, followed by their coupling to form the Ciproxifan backbone.
Figure 1: A generalized synthetic workflow for this compound.
Experimental Protocols
2.2.1. Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone (Intermediate 1)
A common method for the synthesis of this intermediate involves the Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Materials: Phenol, cyclopropanecarbonyl chloride, aluminum chloride, dichloromethane, hydrochloric acid.
-
Procedure:
-
To a cooled (0 °C) suspension of aluminum chloride in dichloromethane, add cyclopropanecarbonyl chloride dropwise.
-
Add a solution of phenol in dichloromethane to the mixture and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
2.2.2. Synthesis of 4-(3-Chloropropyl)-1H-imidazole (Intermediate 2)
This intermediate can be prepared from histamine.
-
Materials: Histamine dihydrochloride, 1-bromo-3-chloropropane, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add histamine dihydrochloride to the solution and stir.
-
Add 1-bromo-3-chloropropane and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
2.2.3. Synthesis of Ciproxifan (free base)
The coupling of the two intermediates is typically achieved via a Williamson ether synthesis.
-
Materials: Cyclopropyl(4-hydroxyphenyl)methanone, 4-(3-chloropropyl)-1H-imidazole, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of cyclopropyl(4-hydroxyphenyl)methanone in DMF, add potassium carbonate.
-
Add 4-(3-chloropropyl)-1H-imidazole to the mixture.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ciproxifan free base.
-
2.2.4. Formation of this compound
The final step is the formation of the maleate salt to improve the compound's stability and handling properties.
-
Materials: Ciproxifan (free base), maleic acid, ethanol.
-
Procedure:
-
Dissolve the crude Ciproxifan free base in ethanol.
-
Add a solution of maleic acid in ethanol dropwise to the Ciproxifan solution.
-
Stir the mixture, and the this compound salt will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification Methods
The purity of the final this compound product is critical for its use in research and potential therapeutic applications. The primary method for purification is recrystallization.
Recrystallization Protocol
-
Solvent System: A common solvent system for the recrystallization of this compound is a mixture of ethanol and water or methanol.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (or methanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add water to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis and purification of this compound. Please note that these values can vary depending on the specific reaction conditions and scale.
| Step | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| Synthesis of Intermediate 1 | 70-85 | >95 |
| Synthesis of Intermediate 2 | 50-65 | >95 |
| Ciproxifan (free base) Synthesis | 60-75 | >90 (crude) |
| This compound Formation | 85-95 | >95 (crude) |
| Recrystallization | 70-90 | >99.5 |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of this compound.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.
Histamine H3 Receptor Signaling Pathway
Ciproxifan exerts its effects by antagonizing the histamine H3 receptor, which is a G-protein coupled receptor (GPCR). The H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.
Ciproxifan Maleate: A Technical Guide to Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of ciproxifan maleate, a potent and selective histamine H₃ receptor antagonist. The information is compiled from preclinical studies to serve as a foundational resource for researchers in pharmacology and drug development.
Introduction
Ciproxifan, chemically known as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, is a well-characterized antagonist of the histamine H₃ receptor.[1] Its high affinity and selectivity for this receptor have made it a valuable tool in neuroscience research and a potential therapeutic agent for a variety of central nervous system disorders.[1] A thorough understanding of its pharmacokinetic profile is crucial for the design and interpretation of preclinical and clinical studies. This document summarizes the key pharmacokinetic parameters, bioavailability, and the analytical methodologies used for its quantification.
Pharmacokinetic Profile
The pharmacokinetic properties of ciproxifan have been primarily investigated in rodent models. The available data from a key study in male Swiss mice provide insights into its absorption, distribution, and elimination characteristics.[2]
Bioavailability
Oral administration of ciproxifan in mice has demonstrated good bioavailability. The oral bioavailability has been reported to be 62%, indicating substantial absorption from the gastrointestinal tract.[2]
Plasma Concentration-Time Profile
Following administration, the serum concentrations of ciproxifan have been determined using a radioreceptor assay. The concentration-time profiles for both intravenous and oral administration of a 1 mg/kg dose in mice are depicted in the data extracted from Ligneau et al. (1998).
Table 1: Serum Concentration of Ciproxifan in Male Swiss Mice (1 mg/kg dose)
| Time (minutes) | Serum Concentration (ng/mL) - Oral Administration (Estimated) | Serum Concentration (ng/mL) - Intravenous Administration (Estimated) |
| 15 | ~120 | ~150 |
| 30 | ~180 | ~100 |
| 60 | ~200 | ~60 |
| 120 | ~150 | ~30 |
| 240 | ~75 | ~10 |
Data points are estimated from the graphical representation in Ligneau et al. (1998).
Key Pharmacokinetic Parameters
Based on the available data, the following pharmacokinetic parameters have been determined for ciproxifan in male Swiss mice.
Table 2: Pharmacokinetic Parameters of Ciproxifan in Male Swiss Mice
| Parameter | Route | Value | Unit | Reference |
| Bioavailability (F) | Oral | 62 | % | [2] |
| Oral Administration (1 mg/kg) | ||||
| Cmax (Estimated) | Oral | ~200 | ng/mL | |
| Tmax (Estimated) | Oral | ~60 | minutes | |
| Intravenous Administration (1 mg/kg) | ||||
| Distribution Half-life (t½α) | IV | 13 | minutes | |
| Elimination Half-life (t½β) | IV | 87 | minutes |
Experimental Protocols
The quantification of ciproxifan in biological matrices has been instrumental in determining its pharmacokinetic profile. The primary method cited in the literature is a novel radioreceptor assay.
Quantification of Ciproxifan: Radioreceptor Assay
While a detailed, step-by-step protocol for the specific radioreceptor assay used for ciproxifan is not publicly available, the general principles of such an assay involve the competitive binding of the analyte (ciproxifan) and a radiolabeled ligand to a specific receptor.
Caption: Workflow of a competitive radioreceptor assay for ciproxifan quantification.
Methodology Overview:
-
Sample Preparation: Blood samples are collected from the study animals at various time points post-ciproxifan administration. Serum or plasma is then separated.
-
Competitive Binding: The biological sample containing an unknown amount of ciproxifan is incubated with a fixed amount of a radiolabeled histamine H₃ receptor ligand and a preparation of histamine H₃ receptors (e.g., from rat brain tissue homogenates).
-
Equilibrium: Ciproxifan in the sample competes with the radiolabeled ligand for binding to the H₃ receptors. The amount of radiolabeled ligand that binds to the receptor is inversely proportional to the concentration of ciproxifan in the sample.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Concentration Determination: A standard curve is generated using known concentrations of ciproxifan. By comparing the radioactivity of the unknown samples to the standard curve, the concentration of ciproxifan in the biological sample can be determined.
Metabolism
The metabolic fate of ciproxifan has not been extensively detailed in the available scientific literature. As an imidazole-containing compound, there is a theoretical potential for ciproxifan to interact with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system. However, specific metabolites and the primary enzymes involved in its biotransformation have not been identified. Further studies, potentially utilizing radiolabeled ciproxifan, would be necessary to elucidate its metabolic pathways.
Caption: A generalized and hypothetical metabolic pathway for ciproxifan.
Conclusion
This compound exhibits favorable pharmacokinetic properties in preclinical rodent models, including good oral bioavailability. The primary method for its quantification has been a sensitive radioreceptor assay. While the foundational pharmacokinetic parameters have been established, a significant gap in knowledge exists regarding its metabolic fate. Further research into the biotransformation of ciproxifan is warranted to provide a more complete understanding of its disposition and to inform future drug development efforts. This technical guide serves as a summary of the current knowledge and a basis for future investigations into the pharmacokinetics and metabolism of this potent histamine H₃ receptor antagonist.
References
Ciproxifan maleate in vitro binding affinity
An In-Depth Technical Guide on the In Vitro Binding Affinity of Ciproxifan Maleate
Introduction
Ciproxifan, chemically known as cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl) ketone, is a highly potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist.[1][2][3] The histamine H3 receptor is an inhibitory G-protein coupled autoreceptor predominantly expressed in the central nervous system on histaminergic nerve terminals, where it modulates the synthesis and release of histamine.[1][4] As a heteroreceptor, it also presynaptically inhibits the release of other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin. By blocking the inhibitory action of the H3 receptor, ciproxifan enhances the release of histamine and other neurotransmitters, leading to increased wakefulness and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the in vitro binding characteristics of ciproxifan, detailing its affinity for its primary target and its selectivity profile.
Quantitative Binding Affinity Data
Ciproxifan demonstrates high affinity for the histamine H3 receptor, with nanomolar to sub-nanomolar potency observed across different in vitro models. Its selectivity is notable, with significantly lower affinity for other receptor subtypes.
Table 1: Histamine H3 Receptor Binding Affinity of Ciproxifan
| Parameter | Value (nM) | Assay Type | Radioligand / Method | Tissue / Cell Line | Species | Reference |
| IC50 | 9.2 | Receptor Antagonist Assay | Not Specified | Not Specified | Not Specified | |
| Ki | 0.5 - 1.9 | [3H]Histamine Release | [3H]Histamine | Synaptosomes | Rat | |
| Ki | 0.5 | [3H]HA Release | [3H]Histamine | Cerebral Cortex Synaptosomes | Rat | |
| Ki | 0.7 | Radioligand Binding | [125I]iodoproxyfan | Brain / Striatal Membranes | Rat | |
| Ki | 45 | [35S]GTPγS Binding | [35S]GTPγS | CHO Cells | Human | |
| pKi | 8.24 - 9.27 | Radioligand Binding | [3H]-Nα-methylhistamine | Brain Cortex Membranes | Rat |
Table 2: Off-Target and Selectivity Profile of Ciproxifan
| Target | Finding | Species | Reference |
| Histamine H1, H2 Receptors | Negligible potency (pD'2 or pKp values ≤ 5.2). At least 1000-fold selectivity for H3. | Guinea Pig | |
| Muscarinic M3, Adrenergic α1D, β1 | Low apparent affinity. | Not Specified | |
| Serotonin 5-HT1B, 5-HT2A, 5-HT3, 5-HT4 | Low apparent affinity. | Not Specified | |
| Monoamine Oxidase A (MAO-A) | Micromolar IC50 values; reversible inhibition. | Human, Rat | |
| Monoamine Oxidase B (MAO-B) | Micromolar IC50 values with slight preference over MAO-A; reversible inhibition. | Human, Rat |
Experimental Protocols
The quantitative data presented above were derived from established in vitro pharmacological assays. The methodologies for the key experiments are detailed below.
Radioligand Binding Displacement Assay (Ki Determination)
This assay measures the ability of a test compound (ciproxifan) to displace a specific radiolabeled ligand from its receptor.
-
Membrane Preparation : Membranes are prepared from a tissue source rich in the target receptor, such as rat brain cortex or striatum, or from cultured cells recombinantly expressing the receptor (e.g., CHO cells). The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation : A fixed concentration of a specific H3R radioligand, such as [125I]iodoproxyfan or [3H]-Nα-methylhistamine, is incubated with the prepared membranes.
-
Competition : The incubation is performed in the presence of varying concentrations of unlabeled ciproxifan (from 0.01 nM to 1 µM, for example).
-
Separation : After reaching equilibrium, the reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration over glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis : The concentration of ciproxifan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: [3H]Histamine Release from Synaptosomes (Ki Determination)
This functional assay assesses the antagonist activity of ciproxifan at the H3 autoreceptor, which tonically inhibits histamine release.
-
Synaptosome Preparation : Synaptosomes (isolated nerve terminals) are prepared from rat cerebral cortex.
-
Loading : The synaptosomes are incubated with [3H]Histamine ([3H]HA) to load the neurotransmitter stores.
-
Antagonism : The loaded synaptosomes are then exposed to ciproxifan, which, as an antagonist, blocks the H3 autoreceptor. This prevents the feedback inhibition of histamine release.
-
Stimulation & Measurement : The release of [3H]HA is stimulated (e.g., by depolarization), and the amount of radioactivity released into the supernatant is measured.
-
Data Analysis : The ability of ciproxifan to enhance [3H]HA release is quantified, and a Ki value is determined, reflecting its potency as a functional antagonist at the presynaptic H3 autoreceptor.
Signaling Pathways and Experimental Workflow
Histamine H3 Receptor Signaling
The H3 receptor is coupled to the Gi/o family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that inhibits neuronal activity and neurotransmitter release. Ciproxifan, acting as an antagonist or inverse agonist, blocks these downstream effects.
Caption: Histamine H3 receptor signaling pathway and the antagonistic action of ciproxifan.
In Vitro Binding Assay Workflow
The following diagram outlines the typical workflow for a radioligand binding assay used to determine the binding affinity of compounds like ciproxifan.
Caption: Generalized experimental workflow for an in vitro radioligand binding assay.
References
Preclinical studies of Ciproxifan maleate in animal models
An In-depth Technical Guide to the Preclinical Studies of Ciproxifan Maleate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciproxifan is a highly potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[4][5] By blocking the inhibitory action of the H3 receptor, ciproxifan enhances the release of these neurotransmitters in brain regions critical for cognition, arousal, and attention. This mechanism has positioned ciproxifan as a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. Preclinical studies in various animal models have been instrumental in elucidating its pharmacological profile and therapeutic potential. This guide provides a comprehensive overview of these preclinical investigations, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.
Pharmacodynamics: Receptor Binding and Neurotransmitter Modulation
Ciproxifan's primary mechanism of action is its high-affinity binding to and functional antagonism of the H3 receptor. It exhibits significant selectivity for the H3 receptor over other receptor subtypes.
Table 1: In Vitro Receptor Binding and Functional Activity of Ciproxifan
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Ki) | |||
| H3 Receptor ([¹²⁵I]iodoproxyfan binding) | Rat Brain | 0.7 nM | |
| H3 Receptor ([³H]-Nα-methylhistamine binding) | Rat Brain Cortex | pKi 8.24 - 9.27 | |
| H3 Receptor (rodent) | N/A | 0.4 - 6.2 nM | |
| H3 Receptor (human) | N/A | 46 - 180 nM | |
| Functional Activity | |||
| Inhibition of [³H]Histamine Release (Ki) | Rat Synaptosomes | 0.5 nM | |
| Antagonism of histamine-induced inhibition of tritium overflow (pA₂) | Mouse Brain Cortex Slices | 7.78 - 9.39 | |
| Selectivity | |||
| H1, H2, M3, α1D, β1, 5-HT1B, 5-HT2A, 5-HT3, 5-HT4 | Isolated Organs | Low apparent affinity | |
| H1 and H2 Receptors | Guinea-pig ileum and right atrium | pKp or pD'2 ≤ 5.2 (>1000-fold lower potency) |
Mechanism of Action: H3 Receptor Antagonism
Ciproxifan acts as an antagonist/inverse agonist at the H3 receptor. As an autoreceptor, the H3R's activation normally inhibits histamine synthesis and release from presynaptic histaminergic neurons. As a heteroreceptor, it inhibits the release of other neurotransmitters. By blocking this receptor, ciproxifan disinhibits these neurons, leading to increased release of histamine and other neurotransmitters like acetylcholine and dopamine in key brain areas such as the prefrontal cortex and hippocampus.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciproxifan - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Ciproxifan Maleate: An In-depth Technical Guide for Studying Histamine Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ciproxifan maleate, a potent and selective histamine H3 receptor antagonist/inverse agonist, as a tool for investigating histamine neurotransmission. This document includes its mechanism of action, chemical properties, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts: Ciproxifan and the Histamine H3 Receptor
Ciproxifan, chemically known as cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, is a highly potent and selective antagonist and inverse agonist at the histamine H3 receptor (H3R).[1][2][3] The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[3][4] By blocking this receptor, ciproxifan disinhibits histaminergic neurons, leading to increased histamine release and turnover. This mechanism makes ciproxifan a valuable tool for studying the roles of histamine in various physiological processes, including wakefulness, cognition, and memory. Furthermore, ciproxifan has been shown to modulate the release of other neurotransmitters, such as acetylcholine and dopamine, through its action on H3 heteroreceptors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | cyclopropyl[4-[3-(1H-imidazol-4-yl)propoxy]phenyl]-methanone (2Z)-2-butenedioate | |
| Synonyms | FUB-359 | |
| CAS Number | 184025-19-2 | |
| Molecular Formula | C₁₆H₁₈N₂O₂ • C₄H₄O₄ | |
| Molecular Weight | 386.4 g/mol | |
| Solubility | DMSO: ≥ 100 mg/mL (258.80 mM) H₂O: 3.57 mg/mL (9.24 mM) (with sonication and warming to 60°C) Ethanol: 54 mg/mL (139.75 mM) (with sonication) | |
| Appearance | Crystalline solid |
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for ciproxifan.
Table 1: In Vitro Binding Affinities and Potency
| Parameter | Species/Tissue | Value | Reference |
| Ki (H3R) | Rat Brain Synaptosomes ([³H]histamine release) | 0.5 nM | |
| Ki (H3R) | Guinea Pig Ileum (electrically-induced contraction) | 0.5 - 1.9 nM | |
| Ki (H3R) | Rat Brain ([¹²⁵I]iodoproxyfan binding) | 0.7 nM | |
| IC₅₀ (H3R) | Human H3 Receptor | 9.2 nM | |
| pKi (H3R) | Rat Brain Cortex Membranes ([³H]-Nα-methylhistamine binding) | 8.24 - 9.27 | |
| pA₂ (H3R) | Mouse Brain Cortex Slices ([³H]noradrenaline release) | 7.78 - 9.39 | |
| Ki (Other Receptors) | Various Aminergic Receptors (H₁, H₂, M₃, α₁D, β₁, 5-HT₁B, 5-HT₂A, 5-HT₃, 5-HT₄) | > 1000-fold lower potency than for H3R |
Table 2: In Vivo Efficacy and Potency
| Parameter | Species | Effect | Value | Reference |
| ED₅₀ | Mice | Enhancement of histamine turnover rate and tele-methylhistamine levels | 0.14 mg/kg (p.o.) | |
| ID₅₀ | Rats | Reversal of H3-receptor agonist-induced water consumption | 0.09 ± 0.04 mg/kg (i.p.) | |
| Oral Bioavailability | Mice | 62% | ||
| Effective Dose | Cats | Induction of neocortical EEG activation and waking state | 0.15 - 2 mg/kg (p.o.) | |
| Effective Dose | Rats | Enhancement of attention in the five-choice task | 3 mg/kg (i.p.) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of ciproxifan.
References
The Discovery and Development of Ciproxifan: A Technical Guide
An In-depth Exploration of a Potent Histamine H3 Receptor Inverse Agonist
Abstract
Ciproxifan, or cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl) ketone, is a highly potent and selective histamine H3 receptor (H3R) inverse agonist. Since its initial synthesis and characterization, it has served as a critical pharmacological tool for elucidating the role of the histaminergic system in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Ciproxifan, with a focus on its mechanism of action, key experimental findings, and its application in preclinical research. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction: The Dawn of a Potent H3R Ligand
The story of Ciproxifan begins in the late 20th century with the burgeoning interest in the histamine H3 receptor as a therapeutic target. The H3R, a presynaptic autoreceptor, was identified as a key regulator of histamine synthesis and release in the central nervous system. This discovery paved the way for the development of ligands that could modulate histaminergic neurotransmission.
Ciproxifan was first described in a 1998 publication by Ligneau and colleagues from the Unité de Neurobiologie et Pharmacologie Moléculaire (U259) of INSERM in Paris, France.[1][2] This seminal paper laid the groundwork for understanding its potent and selective antagonist activity at the H3 receptor.[1][2] Subsequent research further characterized it as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.
Primarily developed as a research tool, Ciproxifan's journey has been predominantly in the preclinical realm. Its high affinity for the rodent H3R has made it an invaluable asset in animal models of various neurological and psychiatric disorders.[3] While it has been investigated for its potential therapeutic effects in conditions such as cognitive disorders, narcolepsy, and schizophrenia, it has not progressed to widespread clinical use in humans. This is partly due to its lower affinity for the human H3 receptor compared to its rodent counterpart.
Chemical Synthesis
The synthesis of Ciproxifan has been described in the literature, with various methods developed to achieve its unique chemical structure. A convenient procedure involves a key reaction based on SNAr (Nucleophilic Aromatic Substitution) for acylated fluoroaromatics with an additional cyclization in a one-pot procedure, which notably does not require chromatographic purification and results in good yields.
Mechanism of Action and Signaling Pathways
Ciproxifan exerts its effects by acting as a potent and selective inverse agonist at the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Histamine H3 Receptor Signaling
Activation of the H3R by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently dampens the activity of protein kinase A (PKA). As an inverse agonist, Ciproxifan blocks this signaling cascade and can increase cAMP levels by inhibiting the constitutive activity of the H3R.
Furthermore, H3R activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK) pathway and the phospholipase A2 (PLA2) pathway. By antagonizing the H3R, Ciproxifan can influence these downstream signaling events, leading to a cascade of cellular responses.
Quantitative Data
The following tables summarize the key quantitative data for Ciproxifan from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Assay Type | Value | Reference(s) |
| Ki | Rat | [3H]HA release from synaptosomes | 0.5 nM | |
| Ki | Rat | [125I]iodoproxyfan binding | 0.7 nM | |
| pKi | Rat | [3H]-Nalpha-methylhistamine binding | 8.24 - 9.27 | |
| Ki | Rodent | H3R Binding | 0.4 - 6.2 nM | |
| Ki | Human | H3R Binding | 46 - 180 nM | |
| IC50 | - | Histamine H3-receptor antagonist | 9.2 nM | |
| pA2 | Mouse | Electrically evoked tritium overflow | 7.78 - 9.39 |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Model/Assay | Dose | Value | Reference(s) |
| ED50 | Rat | Cerebral Cortex | - | 0.23 mg/kg | |
| ED50 | Rat | Striatum | - | 0.28 mg/kg | |
| ED50 | Rat | Hypothalamus | - | 0.30 mg/kg | |
| t1/2 (distribution) | Mouse | Serum concentration | 1 mg/kg (i.v.) | 13 min | |
| t1/2 (elimination) | Mouse | Serum concentration | 1 mg/kg (i.v.) | 87 min | |
| Receptor Occupancy | Rat | Cortex | 1.0 mg/kg | 75% | |
| Receptor Occupancy | Rat | Cortex | 3.0 mg/kg | 90% |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Ciproxifan.
Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of Ciproxifan to the histamine H3 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293T cells transiently expressing the H3R isoform.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH).
-
Non-specific binding control: Clobenpropit (10 µM).
-
Ciproxifan at various concentrations.
-
Ice-cold PBS.
-
Centrifuge.
-
Sonicator.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293T cells expressing the H3R.
-
Wash cells with ice-cold PBS and centrifuge at 1932 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in Tris-HCl buffer.
-
Disrupt the cells by sonication for 5 seconds.
-
-
Competition Binding:
-
In a 96-well plate, incubate the membrane suspension with a fixed concentration of [3H]-NAMH (e.g., 2 nM) and increasing concentrations of Ciproxifan.
-
For determining non-specific binding, a parallel incubation is performed in the presence of 10 µM clobenpropit.
-
Incubate for 2 hours at 25°C with continuous shaking.
-
-
Separation and Quantification:
-
Separate bound from free radioligand by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Ciproxifan concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol measures the ability of Ciproxifan to modulate cAMP levels in cells expressing the H3 receptor, demonstrating its inverse agonist activity.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
Ciproxifan at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating:
-
Culture H3R-expressing cells to 80-90% confluency.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the diluted Ciproxifan compounds to the wells.
-
Incubate the cells with the compounds for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the Ciproxifan concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and maximum effect.
-
In Vivo Locomotor Activity Study
This protocol outlines a method to assess the effect of Ciproxifan on spontaneous locomotor activity in rodents.
Materials:
-
Adult male rodents (e.g., Long-Evans rats).
-
Ciproxifan solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Locomotor activity chambers equipped with photobeam sensors.
Procedure:
-
Acclimation:
-
Acclimate the animals to the testing room and handling procedures for several days before the experiment.
-
-
Drug Administration:
-
Administer Ciproxifan (e.g., 1.0 or 3.0 mg/kg, subcutaneous) or vehicle to the animals.
-
-
Testing:
-
Twenty minutes after the injection, place the animals individually into the locomotor activity chambers.
-
Record the number of photobeam breaks over a specified period (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) using appropriate statistical methods (e.g., ANOVA) to compare the effects of Ciproxifan with the vehicle control.
-
Conclusion
Ciproxifan has played a pivotal role in advancing our understanding of the histamine H3 receptor and its function in the central nervous system. As a potent and selective inverse agonist, it has been instrumental in preclinical studies investigating the therapeutic potential of H3R modulation in a range of disorders. While its development has not led to a clinical application in humans, the wealth of data generated from research involving Ciproxifan continues to inform the design and development of new H3R ligands with improved pharmacokinetic and pharmacodynamic profiles. This technical guide serves as a comprehensive resource for researchers, providing a detailed overview of the discovery, pharmacology, and experimental methodologies associated with this important research tool.
References
- 1. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ciproxifan Maleate in Rodent Research: A Detailed Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Ciproxifan, a potent and selective histamine H3 receptor antagonist/inverse agonist, is a valuable tool in neuroscience research, particularly in studies of cognitive function, wakefulness, and neuropsychiatric disorders. Its mechanism of action involves blocking the presynaptic H3 autoreceptors, which leads to increased histamine release in the brain. This, in turn, modulates the release of other key neurotransmitters such as acetylcholine and dopamine, making ciproxifan a compound of interest for its potential therapeutic effects. This document provides a comprehensive overview of ciproxifan maleate dosage and administration in rats, compiled from preclinical research findings.
Data Presentation
Table 1: Effective Dosages of this compound in Rats
| Experimental Model | Rat Strain | Dose (mg/kg) | Route of Administration | Observed Effects | Reference |
| Cognitive Enhancement (Delayed Spatial Alternation) | Long-Evans | 3.0 | Subcutaneous (s.c.) | Alleviated MK-801-induced memory impairment. | [1][2] |
| Schizophrenia-like behavior (MK-801 induced hyperlocomotion) | Wistar | 3.0 | Intraperitoneal (i.p.) | Reduced MK-801-induced hyperlocomotion. | [3] |
| Schizophrenia-like behavior (MK-801 induced hyperlocomotion) | Long-Evans | 1.0 & 3.0 | Subcutaneous (s.c.) | Enhanced MK-801 (moderate dose) induced hyperactivity; suppressed high dose effects. | [1][2] |
| Potentiation of Antipsychotic Effects | Wistar | 1.5 | Intraperitoneal (i.p.) | Potentiated haloperidol-induced locomotor hypoactivity and catalepsy. | |
| Cognitive Deficits in Chronic Stress | Wistar | 3.0 | Intraperitoneal (i.p.) | Abolished negative effects of chronic stress on cognitive processes. |
Table 2: Pharmacokinetic and Receptor Binding Profile
| Parameter | Species | Value | Route of Administration | Reference |
| Oral Bioavailability | Mice | 62% | Oral (p.o.) | |
| Receptor Binding Affinity (Ki) | Rat Brain Cortex | 8.24 - 9.27 (pKi) | In vitro |
Signaling Pathways
Ciproxifan acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, its blockade by ciproxifan disinhibits histamine release. Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons, where their blockade by ciproxifan can modulate the release of other neurotransmitters, including dopamine. The interaction between histamine H3 and dopamine D2 receptors is an area of active research, with evidence suggesting the formation of H3-D2 receptor heteromers that can influence downstream signaling pathways such as the Akt-GSK3β pathway.
References
- 1. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The H3 antagonist, ciproxifan, alleviates the memory impairment but enhances the motor effects of MK-801 (dizocilpine) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciproxifan Maleate in Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Ciproxifan maleate, a potent and selective histamine H3 receptor antagonist/inverse agonist, in cognitive research. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for commonly employed cognitive assays.
Mechanism of Action
Ciproxifan acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1][2] This receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, Ciproxifan disinhibits histamine release, leading to increased levels of this neurotransmitter in the brain.[3]
Furthermore, H3 receptors are also present as heteroreceptors on non-histaminergic neurons. Their blockade by Ciproxifan enhances the release of other key neurotransmitters involved in cognitive processes, including acetylcholine and dopamine in the prefrontal cortex and acetylcholine in the hippocampus.[4][5] This neurochemical enhancement is believed to underlie the pro-cognitive effects of Ciproxifan.
dot
Caption: Signaling pathway of Ciproxifan at the histamine H3 receptor.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of Ciproxifan on cognitive performance and related behaviors.
Table 1: Effective Dosages of Ciproxifan in Rodent Models
| Animal Model | Dosing Range (mg/kg) | Route of Administration | Cognitive Domain Investigated | Reference |
| APP Tg2576 Mice (Alzheimer's Model) | 3 | Intraperitoneal (i.p.) | Spatial Memory, Recognition Memory | |
| Chronically Stressed Rats | 3 | Intraperitoneal (i.p.) | Recognition Memory, Long-Term Memory | |
| Sleep-Restricted Mice | 3 | Intraperitoneal (i.p.) | Working Memory | |
| Rats with MK-801 Induced Memory Impairment | 1.0 - 3.0 | Subcutaneous (s.c.) | Working Memory | |
| Mice in Contextual Memory Task | 3 | Intraperitoneal (i.p.) | Contextual Memory Retrieval |
Table 2: Summary of Ciproxifan's Effects on Cognitive Tasks
| Cognitive Task | Animal Model | Ciproxifan Dose (mg/kg) | Key Findings | Reference |
| Morris Water Maze | APP Tg2576 Mice | 3 | Reversed deficits in escape latency and increased time in the target quadrant during probe trials. | |
| Novel Object Recognition | APP Tg2576 Mice | 3 | Reversed impairment in discriminating between novel and familiar objects. | |
| Novel Object Recognition | Chronically Stressed Rats | 3 | Prevented stress-induced deficits in recognition memory. | |
| Delayed Spatial Alternation | Rats with MK-801 Induced Memory Impairment | 3.0 | Alleviated MK-801-induced impairment in working memory. | |
| Contextual Serial Discrimination | Mice (Stress and Non-stress) | 3 | Enhanced contextual memory retrieval in both stressed and non-stressed conditions. | |
| Spontaneous Alternation (T-maze) | Sleep-Restricted Mice | 3 | Prevented working memory deficits induced by sleep restriction. |
Experimental Protocols
Detailed methodologies for key behavioral assays used in Ciproxifan cognitive studies are provided below.
This compound Administration
This compound is typically dissolved in a vehicle such as saline for administration.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common.
-
Dosage: A dose of 3.0 mg/kg has been shown to be effective in a variety of cognitive paradigms. Doses ranging from 1.0 to 3.0 mg/kg have also been used.
-
Timing: Ciproxifan is typically administered 30 to 40 minutes prior to the commencement of behavioral testing to allow for sufficient drug absorption and distribution.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (90-160 cm in diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Mice or rats are subjected to a series of training trials (typically 4 trials per day for 4-5 consecutive days). For each trial, the animal is placed into the pool at one of four quasi-random start locations (N, S, E, W) and allowed to swim until it finds the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
Probe Trial: Following the acquisition phase (e.g., 24 hours after the last training session), a probe trial is conducted. The escape platform is removed from the pool, and the animal is allowed to swim freely for a fixed duration (e.g., 60 or 90 seconds). Key measures include the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: The primary dependent variables are escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial. A video tracking system is used to record and analyze the animal's swim path.
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.
-
Apparatus: An open-field arena (e.g., 40 x 60 x 19 cm). A set of objects that are of similar size but differ in shape and texture are used.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.
-
Training/Sample Phase (T1): The animal is placed back into the arena, which now contains two identical objects. It is allowed to explore the objects for a specified duration (e.g., 10 minutes).
-
Test/Choice Phase (T2): After a retention interval (e.g., 1 hour, 24 hours), the animal is returned to the arena. In this phase, one of the original objects is replaced with a novel object. The animal is allowed to explore for a set period (e.g., 10 minutes).
-
-
Data Analysis: The amount of time the animal spends exploring each object (defined as the nose being within a close proximity, e.g., 2 cm, and oriented toward the object) is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one.
Experimental Workflow Visualization
dot
Caption: A typical experimental workflow for a cognitive study involving Ciproxifan.
References
- 1. researchgate.net [researchgate.net]
- 2. coconote.app [coconote.app]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Ciproxifan Maleate for In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciproxifan is a potent and selective histamine H3 receptor antagonist/inverse agonist widely used in preclinical research to investigate its effects on neurological and cognitive functions.[1][2][3] Proper dissolution and formulation of Ciproxifan maleate are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments. This document provides detailed protocols for the preparation of this compound solutions and suspensions for various routes of administration in animal models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate dissolution method.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₂O₂ • C₄H₄O₄ | [1] |
| Molecular Weight | 386.4 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Storage (Solid) | -20°C for up to 4 years | |
| Storage (Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Solubility of this compound
This compound exhibits variable solubility in common laboratory solvents. The choice of solvent or vehicle system is dependent on the intended route of administration and the desired concentration.
| Solvent | Solubility | Recommendations and Notes | Source |
| DMSO | ≥ 50 mg/mL (~129.4 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication is recommended to aid dissolution. | |
| Ethanol | 54 mg/mL (~139.75 mM) | Sonication is recommended to facilitate dissolution. | |
| Water | 1 mg/mL (~2.58 mM) | Low solubility. For higher concentrations, heating to 60°C and sonication may be required. | |
| Saline (0.9% NaCl) | Limited | Often used as a diluent or for final formulation after initial dissolution in a co-solvent. Some studies report direct dissolution for intraperitoneal injections. | |
| Vehicle for Injection | 2 mg/mL (5.18 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for achieving higher concentrations for systemic administration. Solvents should be added sequentially. | |
| Vehicle for Oral Gavage | ≥5 mg/mL in 0.5% CMC-Na | Forms a homogeneous suspension suitable for oral administration. |
Experimental Protocols for Dissolution
The following are detailed protocols for preparing this compound for different routes of administration. It is crucial to prepare fresh solutions for each experiment to ensure stability and potency.
Protocol 1: Preparation of a Solution for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection
This protocol is suitable for studies requiring a clear, injectable solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 1-3 mg/kg). The final concentration should be calculated to ensure the desired dose is administered in a suitable injection volume (e.g., 5-10 mL/kg).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder. This should constitute 10% of the final volume. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Addition of PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.
-
Addition of Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex thoroughly.
-
Final Dilution with Saline/PBS: Slowly add the sterile saline or PBS (45% of the final volume) to the mixture while vortexing to bring the solution to the final desired volume.
-
Sterile Filtration: For intravenous or intraperitoneal injections, it is recommended to sterile filter the final solution using a 0.22 µm syringe filter to remove any potential particulates.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
Protocol 2: Preparation of a Suspension for Oral Gavage (p.o.)
This protocol is suitable for oral administration where high solubility is not achievable or desired.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile distilled water
-
Sterile conical tubes or glass homogenizer
-
Magnetic stirrer and stir bar or homogenizer
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare the CMC-Na vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. This can be done by slowly adding the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer until a clear, viscous solution is formed.
-
Calculate the required amount: Determine the total volume of the suspension needed based on the number of animals, their average weight, and the desired dose.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the suspension: Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension. A glass homogenizer can also be used for a more uniform particle size.
-
Homogenize: Ensure the suspension is homogeneous before each administration by vortexing or stirring.
-
Storage: Use the freshly prepared suspension on the day of the experiment.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Ciproxifan acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor. By blocking this receptor, Ciproxifan increases the synthesis and release of histamine in the brain. The H3 receptor also acts as a heteroreceptor on other neurons, and its blockade can lead to increased release of other neurotransmitters such as acetylcholine and dopamine.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Dosing
The following diagram illustrates a typical workflow for preparing and administering this compound in an in vivo study.
Caption: Workflow for preparing this compound for in vivo experiments.
References
Application Notes and Protocols: Ciproxifan Maleate in Schizophrenia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciproxifan is a potent and selective histamine H3 receptor antagonist/inverse agonist.[1][2] The histamine H3 receptor functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, regulating the release of histamine and other neurotransmitters such as dopamine, acetylcholine, and norepinephrine.[3][4][5] By blocking the inhibitory H3 receptors, ciproxifan enhances the release of these neurotransmitters, which is believed to underlie its potential therapeutic effects in cognitive and neurological disorders. In the context of schizophrenia, which is characterized by complex neurotransmitter dysregulation, ciproxifan has been investigated for its potential to alleviate cognitive deficits and other symptoms. Animal models are crucial for evaluating the preclinical efficacy of compounds like ciproxifan. This document provides detailed application notes and protocols for the use of ciproxifan maleate in commonly employed animal models of schizophrenia.
Mechanism of Action
Ciproxifan acts as an antagonist/inverse agonist at the histamine H3 receptor. These receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. H3 receptor activation can also modulate other signaling pathways, including phospholipase A2 and mitogen-activated protein kinase (MAPK). By blocking these receptors, ciproxifan disinhibits the synthesis and release of histamine. Furthermore, through its action on H3 heteroreceptors, ciproxifan can enhance the release of other key neurotransmitters implicated in the pathophysiology of schizophrenia, such as dopamine and acetylcholine, particularly in brain regions like the prefrontal cortex.
Figure 1: Simplified signaling pathway of Ciproxifan at the histamine H3 receptor.
Data Presentation
Table 1: Effects of Ciproxifan on MK-801-Induced Behavioral Deficits in Rats
| Behavioral Test | Animal Model | Ciproxifan Dose (mg/kg, s.c.) | MK-801 Dose (mg/kg, s.c.) | Outcome | Reference |
| Locomotor Activity | Male Long-Evans Rats | 1.0 & 3.0 | 0.1 | Enhanced hyperlocomotion | |
| 1.0 & 3.0 | 0.3 | Suppressed hyperlocomotion | |||
| Subchronic (7 days) | 3.0 (i.p.) | 0.2 (i.p.) | Reduced hyperlocomotion | ||
| Prepulse Inhibition (PPI) | Male Long-Evans Rats | 3.0 | 0.05 & 0.1 | No alteration of MK-801-induced deficit | |
| Delayed Spatial Alternation | Male Long-Evans Rats | 3.0 | 0.1 | Alleviated impairment at 40s delay | |
| Ataxia | Male Long-Evans Rats | 3.0 | 0.1 & 0.3 | Enhanced ataxia |
Table 2: Neurochemical Effects of Ciproxifan in Schizophrenia Animal Models
| Neurochemical Parameter | Brain Region | Animal Model | Ciproxifan Dose (mg/kg) | Inducing Agent (Dose, mg/kg) | Outcome | Reference |
| Dopamine Levels | Striatum | Subchronic rat model | 3.0 (i.p., 7 days) | MK-801 (0.2, i.p.) | Reduced MK-801-induced increase | |
| Histamine Levels | Hypothalamus | Subchronic rat model | 3.0 (i.p., 7 days) | MK-801 (0.2, i.p.) | Further increased histamine levels | |
| BDNF mRNA | Hippocampus | Methamphetamine-sensitized mice | 3.0 | Methamphetamine (2.0) | Reversed methamphetamine-induced decrease | |
| NR1 mRNA | Cortex, Hippocampus, Striatum | Methamphetamine-sensitized mice | 3.0 | Methamphetamine (2.0) | Reversed methamphetamine-induced decrease |
Table 3: Effects of Ciproxifan in Combination with Haloperidol in Rats
| Parameter | Ciproxifan Dose (mg/kg, i.p.) | Haloperidol Dose (mg/kg, i.p.) | Outcome | Reference |
| Catalepsy | 1.5 | 0.1 | Potentiated haloperidol-induced catalepsy | |
| Locomotor Hypoactivity | 1.5 | Not specified | Potentiated haloperidol-induced hypoactivity | |
| Proenkephalin mRNA | 1.5 | 1.0 | Potentiated haloperidol-induced upregulation | |
| c-fos mRNA | 1.5 | 1.0 | Potentiated haloperidol-induced upregulation |
Experimental Protocols
MK-801-Induced Hyperlocomotion Model
This model is used to assess the potential antipsychotic-like effects of compounds by measuring their ability to counteract the hyperlocomotion induced by the NMDA receptor antagonist MK-801.
Materials:
-
This compound
-
(+)-MK-801 hydrogen maleate (Dizocilpine)
-
Saline solution (0.9% NaCl)
-
Open-field arenas equipped with infrared beams for automated activity monitoring
-
Adult male Long-Evans rats
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Prepare fresh solutions of ciproxifan and MK-801 in saline on the day of the experiment.
-
Administer ciproxifan (1.0 or 3.0 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.
-
40 minutes after the ciproxifan/vehicle injection, administer MK-801 (0.05, 0.1, or 0.3 mg/kg) or vehicle (saline) via s.c. injection.
-
20 minutes after the MK-801/vehicle injection, place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks) for a duration of 60-120 minutes.
-
Analyze the data by comparing the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Figure 2: Experimental workflow for the MK-801-induced hyperlocomotion test.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
This compound
-
(+)-MK-801 hydrogen maleate
-
Saline solution (0.9% NaCl)
-
Startle response chambers with a loudspeaker and a sensor to detect whole-body startle
-
Adult male Long-Evans rats
Procedure:
-
Follow the same drug administration protocol as in the hyperlocomotion model (steps 1-4).
-
Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak prepulse (e.g., 73, 77, or 81 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Present the trials in a pseudorandom order with a variable inter-trial interval (e.g., average of 15 s).
-
Record the startle amplitude for each trial.
-
Calculate PPI as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
-
Analyze the percentage of PPI across different prepulse intensities and treatment groups.
Delayed Spatial Alternation Task
This task assesses spatial working memory, a cognitive function often impaired in schizophrenia.
Materials:
-
This compound
-
(+)-MK-801 hydrogen maleate
-
Saline solution (0.9% NaCl)
-
T-maze or Y-maze with guillotine doors
-
Food reward (e.g., sucrose pellets)
-
Adult male Long-Evans rats (food-restricted to 85-90% of their free-feeding body weight)
Procedure:
-
Habituate and train the rats on the task until they reach a stable performance criterion (e.g., >80% correct choices).
-
A trial consists of two runs: a "forced run" and a "choice run".
-
Forced run: One arm of the maze is blocked, forcing the rat to enter the other arm, where it receives a food reward.
-
The rat is then returned to the starting arm for a delay period (e.g., 10 or 40 seconds).
-
Choice run: Both arms are open, and the rat must choose the arm it did not enter in the forced run to receive a reward.
-
On the test day, administer drugs as described in the hyperlocomotion protocol.
-
Conduct a series of trials with varying delay intervals.
-
Record the number of correct and incorrect choices for each rat.
-
Analyze the percentage of correct choices across different delay intervals and treatment groups.
Methamphetamine-Induced Behavioral Sensitization
This model mimics the progressive nature of some psychotic symptoms and the increased dopamine sensitivity observed in schizophrenia.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Saline solution (0.9% NaCl)
-
Open-field arenas
-
Adult male mice
Procedure:
-
Sensitization phase: Administer methamphetamine (2 mg/kg) or saline once daily for 12 consecutive days.
-
Administer ciproxifan (3 mg/kg) or saline 2 hours before each methamphetamine/saline injection.
-
Measure locomotor activity for a set period after each injection to monitor the development of sensitization.
-
Withdrawal phase: No drug administration for a period of time (e.g., 2 days).
-
Challenge phase: Administer a challenge dose of methamphetamine (e.g., 2 mg/kg) to all groups and measure locomotor activity.
-
Analyze the locomotor response to the methamphetamine challenge, comparing the different treatment groups to assess the effect of ciproxifan on the expression of sensitization.
-
For neurochemical analysis, animals can be euthanized after the final behavioral test, and brain tissue collected for analysis of BDNF and NR1 mRNA levels.
Conclusion
This compound demonstrates a complex but potentially beneficial profile in animal models of schizophrenia. It shows promise in ameliorating cognitive deficits, particularly those related to spatial working memory. However, its effects on motor activity are dose-dependent and can be influenced by the specific schizophrenia model used. The ability of ciproxifan to modulate key neurochemical systems, including dopamine and histamine, and to influence the expression of neuroplasticity-related genes like BDNF, suggests multiple avenues through which it may exert its therapeutic effects. Furthermore, its potentiation of the effects of classical antipsychotics like haloperidol indicates its potential as an adjunctive therapy. The protocols outlined in this document provide a framework for the continued investigation of ciproxifan and other histamine H3 receptor antagonists in the context of schizophrenia research and drug development. Careful consideration of the specific behavioral and neurochemical endpoints is crucial for elucidating the full therapeutic potential of this class of compounds.
References
- 1. Ciproxifan, a histamine H₃-receptor antagonist / inverse agonist, modulates methamphetamine-induced sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - International Journal of Health Sciences [intjhs.org]
Application Notes and Protocols for Ciproxifan Maleate in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciproxifan is a highly potent and selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1] The H3 receptor functions as both an autoreceptor on histaminergic neurons and a heteroreceptor on non-histaminergic neurons, modulating the release of histamine and other neurotransmitters such as dopamine, acetylcholine, and glutamate.[1][2] By blocking the inhibitory H3 receptor, Ciproxifan enhances the release of these neurotransmitters, leading to its observed effects on wakefulness, attention, and cognitive function.[1][3] These properties make Ciproxifan a valuable research tool for investigating the role of the histaminergic system in various physiological and pathological processes, including sleep disorders, cognitive deficits in conditions like Alzheimer's disease, and schizophrenia.
This document provides detailed application notes and protocols for the preparation and use of Ciproxifan maleate solutions in preclinical behavioral assays.
Data Presentation
Physicochemical Properties and Solubility of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈N₂O₂ • C₄H₄O₄ | |
| Molecular Weight | 386.4 g/mol | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | ≥ 100 mg/mL (258.80 mM) | |
| Solubility in Ethanol | 54 mg/mL (139.75 mM) | |
| Solubility in Water | 3.57 mg/mL (9.24 mM) with sonication and heating to 60°C |
Recommended Dosages for In Vivo Behavioral Studies
| Animal Model | Administration Route | Dosage Range | Behavioral Assay | Source(s) |
| Mice | Intraperitoneal (i.p.) | 3 mg/kg | Locomotor Activity, Object Recognition | |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg | Prepulse Inhibition | |
| Mice | Intravenous (i.v.) or Oral (p.o.) | 1 mg/kg | Pharmacokinetic studies | |
| Rats | Intraperitoneal (i.p.) | 3 mg/kg | Five-Choice Serial Reaction Time Task | |
| Rats | Subcutaneous (s.c.) | 1.0 - 3.0 mg/kg | Locomotor Activity, Ataxia, Prepulse Inhibition, Delayed Spatial Alternation | |
| Cats | Oral (p.o.) | 0.15 - 2 mg/kg | EEG (wakefulness) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.
Preparation of this compound Working Solution for Intraperitoneal (i.p.) Injection
Method A: Saline-Based Solution
This method is suitable for lower concentrations and is reported in several studies.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile 0.22 µm syringe filter
Protocol:
-
Weigh the required amount of this compound.
-
Add the weighed powder to a sterile conical tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a mouse with a 10 mL/kg injection volume).
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, sonicate the solution. Gentle heating (up to 60°C) can also be applied to aid dissolution.
-
Allow the solution to cool to room temperature.
-
For sterile administration, filter the solution through a 0.22 µm syringe filter.
-
It is recommended to prepare this solution fresh on the day of the experiment.
Method B: Co-Solvent Formulation for Higher Concentrations
This formulation is recommended for achieving higher concentrations of this compound in a stable solution for in vivo use.
Materials:
-
This compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
To prepare the final injection solution, combine the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, add the required volume of the this compound stock solution in DMSO to a sterile conical tube.
-
Sequentially add the PEG300 and then the Tween-80, vortexing thoroughly after each addition to ensure a homogenous mixture.
-
Finally, add the saline solution dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If necessary, sonication can be used to aid dissolution.
-
This formulation can achieve concentrations of up to 2 mg/mL.
-
Prepare the working solution fresh on the day of the experiment.
Administration Protocol for Behavioral Assays
Materials:
-
Prepared this compound working solution
-
Appropriate size syringes and needles (e.g., 27-30 gauge for i.p. injections in mice)
-
Animal scale
Protocol:
-
Weigh each animal to accurately calculate the injection volume.
-
Gently restrain the animal.
-
Administer the this compound solution via the desired route (e.g., intraperitoneal injection).
-
Typically, Ciproxifan or the vehicle control is administered 30-40 minutes prior to the start of the behavioral test to allow for sufficient drug absorption and distribution.
-
Conduct the behavioral assay according to the specific experimental design.
Mandatory Visualizations
Signaling Pathway of the Histamine H3 Receptor
References
- 1. selleckchem.com [selleckchem.com]
- 2. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciproxifan Maleate: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciproxifan is a highly potent and selective histamine H3 receptor antagonist/inverse agonist.[1][2] The histamine H3 receptor functions as an inhibitory autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.[1][3] By blocking the H3 receptor, Ciproxifan enhances the release of these neurotransmitters, leading to increased wakefulness, attention, and cognitive function.[4] This property makes Ciproxifan a valuable research tool for investigating neurological and psychiatric disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
This document provides detailed application notes and protocols for the use of Ciproxifan maleate in research settings. It includes information on suppliers, storage, and handling, as well as comprehensive experimental procedures and data presentation.
Chemical Information and Suppliers
This compound is available from several reputable suppliers for research purposes. It is crucial to source high-purity compounds to ensure the reliability and reproducibility of experimental results.
| Supplier | Catalog Number | Purity | Additional Information |
| Selleck Chemicals | S2813 | >99% (HPLC) | Provides NMR and HPLC data for quality confirmation. |
| AdooQ Bioscience | A11117 | >99% (HPLC) | Offers global shipping and technical support. |
| GlpBio | GC13581 | Not specified | Provides IC50 and Ki values. |
| APExBIO | B1028 | Not specified | Offers the product for neuroscience research. |
| Cayman Chemical | 29513 | ≥98% | Provides a crystalline solid formulation. |
| MedChemExpress | HY-14567A | 99.68% | Offers various forms, including the maleate salt. |
Chemical Properties:
-
Molecular Formula: C₁₆H₁₈N₂O₂ · C₄H₄O₄
-
Molecular Weight: 386.4 g/mol
-
CAS Number: 184025-19-2
Storage and Handling
Proper storage and handling of this compound are essential to maintain its stability and activity.
| Condition | Instructions | Citation |
| Powder | Store lyophilized powder at -20°C, desiccated. Stable for up to 3 years. | |
| In Solution | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. |
Solubility:
| Solvent | Solubility | Citation |
| DMSO | ≥ 54 mg/mL (139.75 mM) | |
| Ethanol | 54 mg/mL (139.75 mM) | |
| Water | 1 mg/mL (2.58 mM) |
Safety Precautions:
This compound is for research use only and not for human or veterinary use. A Safety Data Sheet (SDS) should be consulted before handling. The compound may be harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Mechanism of Action and Signaling Pathway
Ciproxifan acts as a potent and selective antagonist/inverse agonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o pathway.
Signaling Pathway Diagram:
Caption: Ciproxifan blocks the inhibitory effect of histamine on the H3 receptor.
In Vitro Experimental Protocols
Receptor Binding Assay
This protocol determines the binding affinity of Ciproxifan to the histamine H3 receptor.
Materials:
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Rat brain tissue (cortex or striatum)
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[¹²⁵I]Iodoproxyfan (radioligand)
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This compound
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
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Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a microplate, combine the membrane preparation, [¹²⁵I]Iodoproxyfan, and varying concentrations of Ciproxifan.
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Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the Ki value for Ciproxifan by analyzing the competition binding data using non-linear regression.
Expected Results:
Ciproxifan exhibits high affinity for the H3 receptor with a Ki value of approximately 0.7 nM.
Functional Assay: [³H]Histamine Release from Synaptosomes
This assay measures the functional antagonism of Ciproxifan at the H3 autoreceptor.
Materials:
-
Rat cerebral cortex synaptosomes
-
[³H]Histamine
-
Depolarizing agent (e.g., potassium chloride)
-
This compound
-
Scintillation fluid
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex using standard subcellular fractionation techniques.
-
Loading: Incubate the synaptosomes with [³H]Histamine to allow for its uptake.
-
Treatment: Treat the loaded synaptosomes with varying concentrations of Ciproxifan.
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Depolarization: Stimulate histamine release by adding a depolarizing agent.
-
Quantification: Measure the amount of [³H]Histamine released into the supernatant using a scintillation counter.
-
Data Analysis: Calculate the Ki value for the inhibition of histamine release.
Expected Results:
Ciproxifan inhibits [³H]histamine release with a Ki of approximately 0.5 nM.
Experimental Workflow Diagram:
Caption: Workflow for in vitro characterization of Ciproxifan.
In Vivo Experimental Protocols
Pharmacokinetic Studies in Mice
This protocol outlines the assessment of Ciproxifan's pharmacokinetic profile.
Animal Model: Male Swiss mice.
Administration:
-
Intravenous (i.v.) injection: 1 mg/kg.
-
Oral (p.o.) administration: 1 mg/kg.
Procedure:
-
Administer Ciproxifan to mice via the chosen route.
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At various time points post-administration, collect blood samples.
-
Process the blood to obtain serum.
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Measure the concentration of Ciproxifan in the serum using a suitable analytical method (e.g., LC-MS/MS).
-
Analyze the concentration-time data to determine pharmacokinetic parameters such as half-life, Cmax, and bioavailability.
Expected Results:
-
Distribution half-life (i.v.): 13 minutes.
-
Elimination half-life (i.v.): 87 minutes.
-
Oral bioavailability: 62%.
Behavioral Studies in Rodents
Ciproxifan has been shown to improve cognitive function in various animal models.
Animal Models:
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Rats (Wistar or Lister hooded): For attention and impulsivity tasks.
-
Mice (Swiss or DBA/2): For locomotor activity and prepulse inhibition.
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Transgenic mouse models of Alzheimer's disease (e.g., APP Tg2576): To assess effects on cognitive deficits.
Administration:
-
Intraperitoneal (i.p.): 3 mg/kg.
-
Oral (p.o.): 0.15 - 2 mg/kg.
Example Protocol: Novel Object Recognition Task in Mice
This task assesses learning and memory.
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Habituation: Acclimate the mice to the testing arena.
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Training: Place two identical objects in the arena and allow the mouse to explore for a set period.
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Drug Administration: Administer Ciproxifan (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes before the testing phase.
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Testing: Replace one of the familiar objects with a novel object and record the time the mouse spends exploring each object.
-
Data Analysis: Calculate a discrimination index to assess memory.
Expected Results:
Ciproxifan is expected to improve performance in the novel object recognition task in cognitively impaired mice.
In Vivo Experimental Workflow Diagram:
Caption: General workflow for in vivo studies with Ciproxifan.
Summary of Quantitative Data
| Parameter | Value | Species/System | Citation |
| IC₅₀ | 9.2 nM | Histamine H3 Receptor | |
| Ki (Binding) | 0.7 nM | Rat Brain H3 Receptor | |
| Ki (Functional) | 0.5 nM | Rat Synaptosomes ([³H]HA release) | |
| ED₅₀ | 0.14 mg/kg (p.o.) | Mouse Brain t-MeHA Level | |
| ED₅₀ (Cortex) | 0.23 mg/kg | Rat | |
| ED₅₀ (Striatum) | 0.28 mg/kg | Rat | |
| ED₅₀ (Hypothalamus) | 0.30 mg/kg | Rat | |
| Oral Bioavailability | 62% | Mouse | |
| t₁/₂ (distribution) | 13 min (i.v.) | Mouse | |
| t₁/₂ (elimination) | 87 min (i.v.) | Mouse |
Conclusion
This compound is a powerful and selective tool for probing the function of the histamine H3 receptor in the central nervous system. Its ability to enhance neurotransmitter release makes it a compound of interest for studying and potentially treating a range of neurological disorders. The protocols and data presented here provide a comprehensive guide for researchers utilizing Ciproxifan in their studies. Adherence to proper handling, storage, and experimental procedures is paramount for obtaining reliable and meaningful results.
References
- 1. Ciproxifan - Wikipedia [en.wikipedia.org]
- 2. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ciproxifan maleate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ciproxifan maleate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific conditions to ensure its long-term stability. It is recommended to keep it in a tightly sealed container.[1][2] For optimal stability, the lyophilized powder should be stored at -20°C and kept desiccated.[3] Under these conditions, the chemical is reported to be stable for up to three years.[3][4] Some suppliers also recommend storage at 2-8°C, sealed and away from moisture and direct sunlight.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions, it is crucial to aliquot them to avoid repeated freeze-thaw cycles. Solutions stored at -20°C are typically stable for up to one month. For longer-term storage, keeping the solutions at -80°C can extend stability for up to one year. It is not recommended to store solutions for extended periods, and they should be used as soon as possible.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in several common laboratory solvents. It is soluble in DMSO at a concentration of approximately 53-54 mg/mL. It also shows solubility in ethanol at 53 mg/mL and in water at 1 mg/mL. For in vitro studies, fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.
Q4: What are the known incompatibilities for this compound?
A4: this compound should not be stored with strong acids or alkalis, as well as strong oxidizing or reducing agents, as these can lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Potency or Inconsistent Results | Improper storage of solid compound (e.g., exposure to moisture or high temperatures). | Verify that the solid this compound has been stored at -20°C in a tightly sealed, desiccated container. |
| Degradation of stock solutions due to repeated freeze-thaw cycles or prolonged storage at improper temperatures. | Prepare fresh stock solutions from solid powder. Aliquot new solutions into single-use volumes and store at -20°C for short-term or -80°C for long-term use. | |
| Precipitation in Stock Solution | Exceeding the solubility limit of the solvent. | Gently warm the solution and vortex to redissolve. If precipitation persists, dilute the solution to a lower concentration. Ensure the solvent is fresh, especially DMSO, as absorbed moisture can affect solubility. |
| The solution was frozen and thawed multiple times. | Avoid repeated freeze-thaw cycles by preparing aliquots. If a solution has been through multiple cycles, it is best to discard it and prepare a fresh one. | |
| Discoloration of Solid Compound | Potential degradation due to exposure to light or contaminants. | Discard the discolored compound and use a fresh batch that has been stored correctly in a dark, dry, and cold environment. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration of Stability | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated and in a tightly sealed container. |
| 2-8°C | Not specified, but recommended by some suppliers | Keep sealed, away from moisture and direct sunlight. | |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 1 year | Recommended for longer-term storage of stock solutions. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 54 mg/mL).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -20°C for use within one month or at -80°C for up to one year.
Visual Guides
References
Troubleshooting unexpected results in Ciproxifan maleate experiments
Welcome to the technical support center for Ciproxifan maleate experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges encountered during their work with this compound. Below you will find frequently asked questions and troubleshooting guides to address unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Ciproxifan is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R).[1][2] The H3R is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, which inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine, norepinephrine).[1][3][4] By blocking the H3 receptor, Ciproxifan increases the release of these neurotransmitters, leading to enhanced wakefulness and cognitive function.
Q2: What are the known binding affinities and potencies of Ciproxifan?
A2: Ciproxifan exhibits high affinity for the histamine H3 receptor, with reported Ki and IC50 values in the low nanomolar range. However, its affinity can vary between species. It shows significantly lower affinity for other receptors, such as histamine H1 and H2, muscarinic, adrenergic, and serotonin receptors.
Q3: Are there any known off-target effects of Ciproxifan?
A3: Yes, at higher concentrations, Ciproxifan has been shown to reversibly inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) in the micromolar range. This could be a source of unexpected results, especially at high doses, as MAO inhibition can affect the levels of various neurotransmitters.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: this compound is soluble in DMSO and Ethanol. For in vivo studies, it can be prepared as a homogeneous suspension in vehicles like CMC-NA. It is recommended to store the solid compound at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted and stored at -80°C for up to a year to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected Behavioral or Physiological Outcomes
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Biphasic or paradoxical effects on locomotor activity (e.g., suppression at high doses). | Dose-dependent effects or interaction with other neurotransmitter systems. Ciproxifan has shown biphasic effects on MK-801-induced hyperactivity. | - Perform a full dose-response curve to identify the optimal therapeutic window.- Consider potential off-target effects at higher concentrations (e.g., MAO inhibition).- Evaluate the baseline activity levels of the animals, as effects can be more pronounced in certain models (e.g., hyperactive APP Tg2576 mice). |
| Enhanced motor effects or ataxia when co-administered with other drugs. | Pharmacokinetic or pharmacodynamic interactions. Imidazole-containing compounds like Ciproxifan can potentially inhibit drug-metabolizing enzymes. | - Investigate potential drug-drug interactions. A literature search for the metabolic pathways of co-administered drugs is recommended.- Consider a time-course experiment to see if the unexpected effect is transient. |
| Lack of expected cognitive enhancement. | - Suboptimal dose.- Species-specific differences in H3 receptor affinity. Ciproxifan has a higher affinity for rodent H3 receptors than human H3 receptors.- Stress-induced cognitive impairment masking the effect. | - Titrate the dose of Ciproxifan. Effective doses in rodents for cognitive enhancement are typically in the 1-3 mg/kg range (i.p.).- Ensure the animal model is appropriate and validated.- Consider the impact of experimental stress; Ciproxifan has been shown to mitigate stress-induced cognitive deficits. |
| Anxiety-like behaviors observed. | The histaminergic system is involved in stress and anxiety responses. Central administration of histamine can promote anxiety-like behavior. | - Assess anxiety levels using appropriate behavioral tests (e.g., elevated plus maze).- Ciproxifan has been shown to dampen stress-induced anxiety-like behavior and corticosterone increase. This suggests the observed anxiety may be context-dependent. |
In Vitro Experiment Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal in cell-based assays. | - Inappropriate cell line (low or no H3 receptor expression).- Cell health issues (e.g., over-confluence, contamination).- Insufficient drug concentration or incubation time. | - Verify H3 receptor expression in your cell line using techniques like qPCR or western blot.- Maintain optimal cell culture conditions and regularly check for contamination.- Perform a concentration-response and time-course experiment to determine optimal conditions. |
| High background or non-specific binding in radioligand binding assays. | - Inadequate washing steps.- Issues with the radioligand (e.g., degradation).- Problems with the membrane preparation. | - Optimize washing steps to reduce non-specific binding.- Ensure the radioligand is of high quality and has not expired.- Use a well-validated protocol for membrane preparation. |
| Inconsistent results between experiments. | - Variability in cell passage number.- Temperature fluctuations during the assay.- Inconsistent preparation of Ciproxifan stock solutions. | - Use cells within a consistent and low passage number range.- Ensure all reagents and equipment are at the same temperature before starting the experiment.- Prepare fresh stock solutions and aliquot for single use to avoid degradation. |
Quantitative Data Summary
Table 1: In Vitro Potency of Ciproxifan
| Assay | Target | Species | Value | Reference |
| Inhibition of [3H]HA release | H3 Receptor | Rat (synaptosomes) | Ki = 0.5 nM | |
| [125I]iodoproxyfan binding | H3 Receptor | Rat (brain) | Ki = 0.7 nM | |
| Antagonist Activity | H3 Receptor | - | IC50 = 9.2 nM |
Table 2: In Vivo Efficacy of Ciproxifan
| Model | Effect | Species | Dose | Route | Reference |
| Cerebral Cortex | ED50 | Male Wistar Rats | 0.23 mg/kg | - | |
| Striatum | ED50 | Male Wistar Rats | 0.28 mg/kg | - | |
| Hypothalamus | ED50 | Male Wistar Rats | 0.30 mg/kg | - | |
| Brain t-MeHA level | Increased | Male Swiss Mice | 1 mg/kg | p.o. | |
| Five-choice task | Improved accuracy | Rats | 3 mg/kg | i.p. | |
| Neocortical EEG | Activation | Cats | 0.15-2 mg/kg | p.o. | |
| APP Tg2576 mice | Alleviated hyperactivity and cognitive deficits | Mice | 3 mg/kg | i.p. |
Experimental Protocols & Visualizations
Ciproxifan Signaling Pathway
Ciproxifan acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a Gi/o-coupled receptor. By blocking the inhibitory effect of the H3 receptor, Ciproxifan disinhibits the release of histamine and other neurotransmitters.
Caption: Ciproxifan blocks the inhibitory H3 receptor, increasing neurotransmitter release.
General In Vivo Experimental Workflow
A typical workflow for an in vivo behavioral experiment with Ciproxifan involves acclimatization, baseline measurement, drug administration, and behavioral testing.
Caption: Standard workflow for in vivo experiments with Ciproxifan.
Troubleshooting Logic for Unexpected Results
When encountering unexpected results, a logical troubleshooting process is crucial. This involves re-evaluating the fundamentals of the experiment before exploring more complex causes.
Caption: A logical approach to troubleshooting unexpected Ciproxifan results.
References
- 1. Ciproxifan - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ciproxifan Maleate Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral studies involving Ciproxifan maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist.[1][2][3][4][5] The histamine H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. By blocking this receptor, Ciproxifan increases the release of histamine in the brain. Additionally, H3 receptors are located on non-histaminergic neurons and act as heteroreceptors, modulating the release of other neurotransmitters. Ciproxifan has been shown to enhance the release of acetylcholine, dopamine, and norepinephrine in brain regions associated with cognitive function.
Q2: What are the common behavioral effects observed with Ciproxifan administration in preclinical models?
Ciproxifan has been shown to produce a range of behavioral effects, primarily related to improved cognitive function and wakefulness. Studies have demonstrated its efficacy in enhancing attention, learning, and memory in various animal models. It has been shown to alleviate cognitive deficits in models of Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, Ciproxifan can induce a state of wakefulness and has been investigated for its potential in treating sleep disorders.
Q3: At what doses is Ciproxifan typically effective in rodent behavioral studies?
Effective doses of Ciproxifan in rodent behavioral studies typically range from 1 to 10 mg/kg. A dose of 3 mg/kg (i.p.) has been frequently used and shown to be effective in improving cognitive performance and alleviating hyperactivity in mice and rats. The choice of dose often depends on the specific behavioral paradigm and the research question. For instance, doses of 1.0 & 3.0 mg/kg were selected for their known activity in tests of arousal, attention, and memory, corresponding to 75% and 90% H3 receptor occupancy in the rat cortex, respectively.
Q4: What is the recommended route of administration and timing for Ciproxifan in behavioral experiments?
Ciproxifan can be administered via intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) routes. The choice of administration route can affect the pharmacokinetics of the compound. For i.p. and s.c. injections, Ciproxifan is typically administered 30 to 40 minutes prior to behavioral testing. When administered orally, it has been shown to rapidly increase brain tele-methylhistamine (t-MeHA) levels, with significant effects observed after 30 minutes, reaching a plateau between 90 and 180 minutes.
Troubleshooting Guide
This guide addresses specific issues that may lead to variability in this compound behavioral studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline behavior | Animal-related factors (strain, age, sex), environmental conditions (housing, light/dark cycle), handling stress. | Standardize animal model characteristics. Ensure consistent environmental conditions. Habituate animals to the testing room and handling procedures for several days before the experiment. |
| Inconsistent or unexpected drug effects | Improper drug preparation, incorrect dosage, inappropriate timing of administration, route of administration. | Prepare fresh this compound solutions daily. Verify dose calculations. Optimize the pre-treatment interval based on the chosen administration route and behavioral assay. Ensure consistent administration technique. |
| Floor or ceiling effects in behavioral assays | Task difficulty is too low or too high for the chosen animal model and drug dose. | Adjust the parameters of the behavioral task (e.g., inter-trial interval in the Novel Object Recognition test, light levels in the Elevated Plus Maze) to ensure sensitivity to drug effects. |
| Confounding effects of motor activity | Ciproxifan can influence locomotor activity, which may interfere with the interpretation of cognitive tests. | Always include an assessment of locomotor activity (e.g., open field test) to dissociate cognitive effects from motor effects. Analyze locomotor data to ensure that observed effects in cognitive tasks are not simply due to changes in activity. |
| Poor oral bioavailability | While Ciproxifan has good oral bioavailability (around 62% in mice), individual differences can lead to variability. | For studies requiring precise dose-response relationships, consider parenteral routes of administration (i.p. or s.c.) to bypass first-pass metabolism. |
| Compound stability and storage | Improper storage of this compound can lead to degradation and reduced potency. | Store this compound powder at -20°C or -80°C. For stock solutions, store at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Methodology:
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Habituation: Individually habituate mice to the testing arena (e.g., a 40 x 60 x 19 cm Plexiglas box) for 10 minutes on the day before the test.
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Training (Sample Phase): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
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Inter-Trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
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Testing (Choice Phase): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 10 minutes).
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Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior.
Methodology:
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Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).
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Acclimation: Allow animals to acclimate to the testing room for at least 45 minutes before the test.
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Procedure: Place the mouse in the center of the maze, facing a closed arm. Allow the animal to freely explore the maze for 5 minutes.
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Data Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
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Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A higher percentage in the open arms is indicative of lower anxiety-like behavior.
Visualizations
Caption: Ciproxifan blocks inhibitory H3 auto- and heteroreceptors.
Caption: Workflow for this compound behavioral studies.
Caption: Troubleshooting logic for variable Ciproxifan results.
References
Technical Support Center: Ciproxifan Maleate Drug-Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction studies involving Ciproxifan maleate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the potential for Ciproxifan to interact with drugs metabolized by Cytochrome P450 (CYP) enzymes?
A1: As an imidazole-containing compound, Ciproxifan has the potential to inhibit Cytochrome P450 enzymes by coordinating with the heme iron atom.[1] However, specific clinical or preclinical studies detailing interactions with common CYP substrates are not extensively documented in the public domain. Researchers should exercise caution when co-administering Ciproxifan with drugs known to be sensitive substrates of CYP enzymes. It is recommended to conduct in vitro CYP inhibition assays to assess the inhibitory potential of Ciproxifan on major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) early in a drug development program.
Q2: Are there known interactions between Ciproxifan and Monoamine Oxidase (MAO) inhibitors?
A2: Yes, Ciproxifan has been shown to be a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a slight preference for MAO-B.[2] The IC50 values are in the micromolar range for both human and rat MAO isoforms.[2] This dual activity should be considered when designing preclinical studies, especially at higher doses, as it may contribute to the overall pharmacological effect.[1][2] Co-administration with other MAO inhibitors should be approached with caution to avoid potential synergistic effects on neurotransmitter levels.
Q3: What are the observed interactions between Ciproxifan and the NMDA receptor antagonist MK-801 (dizocilpine) in preclinical models?
A3: Preclinical studies in rats have shown complex interactions between Ciproxifan and MK-801. While Ciproxifan (3.0 mg/kg) can alleviate the memory impairments induced by MK-801 (0.1 mg/kg), it may enhance some of the motor effects, such as ataxia. Specifically, Ciproxifan was found to enhance the effects of moderate doses of MK-801 on locomotor activity but suppress the effects of high doses. These findings suggest that histamine H3 receptor antagonists like Ciproxifan can modulate NMDA receptor hypofunction, but the outcomes can be behavior-specific.
Q4: How does Ciproxifan interact with antipsychotic medications like haloperidol?
A4: Ciproxifan has been shown to strongly potentiate the neurochemical and behavioral effects of the D2 receptor antagonist, haloperidol, in rats. While Ciproxifan alone did not induce motor effects, it significantly enhanced haloperidol-induced locomotor hypoactivity and catalepsy. This synergistic effect is thought to result from direct H3/D2-receptor interactions, leading to an enhanced activation of striatopallidal neurons. This potentiation suggests that H3 receptor antagonists could potentially be used to improve the efficacy of antipsychotic treatments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected alteration of motor activity in rodent models when Ciproxifan is co-administered with a test compound. | Ciproxifan is known to interact with drugs affecting the central nervous system, such as MK-801 and haloperidol, leading to either enhancement or suppression of motor effects. | Review the known pharmacodynamic interactions of Ciproxifan. Consider dose-response studies for both Ciproxifan and the co-administered drug to characterize the nature of the interaction. |
| Variability in neurotransmitter levels (e.g., dopamine, histamine) in preclinical studies. | Ciproxifan is an inhibitor of MAO-A and MAO-B, which can affect the metabolism of monoamine neurotransmitters. It also enhances histamine turnover. | Measure baseline neurotransmitter levels and assess the impact of Ciproxifan alone before evaluating its effect in combination with other agents. Consider the timing of administration, as Ciproxifan's effects on histamine levels can be rapid. |
| Discrepancies between in vitro and in vivo results. | Ciproxifan has high species-specific affinity, with significantly higher affinity for rodent H3 receptors compared to human H3 receptors. | Ensure that the in vitro and in vivo models are comparable. Use caution when extrapolating rodent data to predict human outcomes. Consider using models that express human receptors if feasible. |
Quantitative Data Summary
Table 1: Summary of Ciproxifan Interaction Studies in Rodent Models
| Interacting Drug | Animal Model | Ciproxifan Dose | Key Findings | Reference |
| MK-801 (dizocilpine) | Male Long-Evans rats | 1.0 & 3.0 mg/kg, s.c. | Alleviated MK-801-induced memory impairment. Enhanced motor effects (ataxia) at moderate MK-801 doses. | |
| Haloperidol | Male Wistar rats | Not specified | Strongly potentiated haloperidol-induced locomotor hypoactivity and catalepsy. | |
| Methamphetamine | Mice | 3 mg/kg | Reversed the decrease in brain-derived neurotrophic factor (BDNF) and N-methyl-D-aspartate (NMDA)-receptor subunit 1 (NR1) mRNAs caused by methamphetamine sensitization. |
Experimental Protocols
Protocol 1: Evaluation of Ciproxifan and MK-801 Interaction on Locomotor Activity and Memory in Rats
This protocol is based on methodologies described in studies investigating the interaction between Ciproxifan and MK-801.
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Animals: Adult male Long-Evans rats are used.
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Drug Administration:
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Ciproxifan (or vehicle) is administered via subcutaneous (s.c.) injection.
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20 minutes following the Ciproxifan injection, MK-801 (or vehicle) is administered via s.c. injection.
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Behavioral Testing:
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Locomotor Activity: Immediately after MK-801 administration, rats are placed in an open-field arena, and their locomotor activity is recorded for a specified duration.
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Delayed Spatial Alternation: To assess memory, a T-maze or similar apparatus is used. The task typically involves a forced-choice trial followed by a delay and then a free-choice trial. The accuracy of the choice is recorded.
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Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine the effects of the drugs and their interaction on the behavioral measures.
Protocol 2: Assessment of Ciproxifan's Potentiation of Haloperidol-Induced Catalepsy in Rats
This protocol is adapted from research on the synergistic effects of Ciproxifan and haloperidol.
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Animals: Adult male Wistar rats are used.
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Drug Administration:
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Ciproxifan (or vehicle) is administered.
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Haloperidol (or vehicle) is administered at a specified time relative to the Ciproxifan injection.
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Catalepsy Assessment:
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The bar test is used to measure catalepsy. The rat's front paws are placed on a horizontal bar raised a few centimeters from the surface.
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The latency to remove both paws from the bar is recorded. A cut-off time is typically set.
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Data Analysis: The duration of catalepsy is compared across different treatment groups using appropriate statistical tests to evaluate the potentiation effect.
Visualizations
Caption: General workflow for a drug-drug interaction study.
Caption: Ciproxifan's primary targets and downstream effects.
References
Technical Support Center: Ciproxifan Maleate Administration and Tolerance Development
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating tolerance development associated with chronic administration of Ciproxifan maleate.
Frequently Asked Questions (FAQs)
Q1: We've observed a diminishing effect of Ciproxifan on cognitive enhancement in our rodent model after several days of continuous administration. Is this an expected phenomenon?
A1: Yes, a reduction in the therapeutic effect of Ciproxifan with chronic administration is a documented phenomenon and is likely due to the development of pharmacodynamic tolerance.[1] Studies have shown that repeated administration of Ciproxifan can lead to a compensatory upregulation of histamine H3 receptors, the primary target of the drug.[1] This increase in receptor density can effectively reduce the drug's efficacy at a given dose.
Q2: What is the underlying mechanism of tolerance to Ciproxifan?
A2: The primary mechanism of tolerance to Ciproxifan, a histamine H3 receptor antagonist/inverse agonist, is believed to be an upregulation of H3 receptors in the brain.[1] Chronic blockade of these receptors signals to the cell to increase receptor synthesis and/or decrease receptor degradation, leading to a higher number of receptors on the cell surface. Consequently, a higher concentration of Ciproxifan is required to achieve the same level of receptor blockade and subsequent physiological effect.
Q3: How soon can we expect to see signs of tolerance to Ciproxifan in our animal models?
A3: The onset of tolerance can vary depending on the animal model, the dose and frequency of Ciproxifan administration, and the specific behavioral or physiological endpoint being measured. In some rat studies, evidence of tolerance, such as a loss of effect on food intake and locomotor activity, has been observed within 10 to 15 days of daily administration.[1] It is recommended to conduct time-course studies to determine the onset and progression of tolerance in your specific experimental paradigm.
Q4: Can tolerance to Ciproxifan be reversed?
A4: Tolerance to H3 receptor antagonists is often reversible upon cessation of the drug. The timeframe for reversal can depend on the duration and dose of the chronic treatment. A washout period is typically employed in experimental designs to allow the receptor population to return to baseline levels. The length of this washout period should be determined empirically.
Q5: Are there alternative H3 receptor antagonists that may be less prone to tolerance development?
A5: Research has suggested that not all H3 receptor antagonists induce tolerance to the same extent. For instance, one study found that a non-imidazole antagonist, A-304121, did not produce the same tolerance effects or receptor upregulation as the imidazole-based Ciproxifan in rats.[1] The choice of antagonist may therefore be a critical factor in long-term studies.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Readouts in Cognitive Assays
Problem: You are observing high variability or a lack of expected cognitive enhancement in behavioral assays (e.g., novel object recognition, Morris water maze) with chronic Ciproxifan administration.
| Possible Cause | Troubleshooting Step |
| Development of Tolerance | Conduct a time-course study to assess the efficacy of Ciproxifan at different time points during the chronic dosing regimen. Consider increasing the dose of Ciproxifan in later stages of the experiment to counteract tolerance. |
| Variability in Drug Metabolism | Ensure consistent dosing times and routes of administration. Check for any factors that may influence drug metabolism, such as changes in diet or stress levels in the animals. Consider measuring plasma or brain concentrations of Ciproxifan to confirm consistent exposure. |
| Behavioral Assay Sensitivity | Re-evaluate the parameters of your behavioral assay. Ensure that the task is sensitive enough to detect the cognitive-enhancing effects of Ciproxifan. Consider using multiple behavioral paradigms to assess different aspects of cognition. |
| Animal Stress | Chronic stress can impact cognitive function and may confound the effects of Ciproxifan. Ensure proper animal handling and housing conditions to minimize stress. |
Issue 2: Difficulty Detecting H3 Receptor Upregulation via Western Blot
Problem: You are not observing a significant increase in H3 receptor protein levels in brain tissue homogenates from Ciproxifan-treated animals compared to controls.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity and Sensitivity | Validate your primary antibody for the H3 receptor. Run positive and negative controls to ensure specificity. Determine the optimal antibody concentration and incubation conditions. |
| Protein Extraction and Handling | G-protein coupled receptors (GPCRs) like the H3 receptor can be challenging to work with. Use a lysis buffer specifically designed for membrane proteins. Avoid boiling the samples, as this can cause aggregation of transmembrane proteins; instead, incubate at a lower temperature (e.g., 37°C) for a longer duration. |
| Insufficient Duration of Treatment | H3 receptor upregulation is a time-dependent process. Ensure that your chronic treatment paradigm is of sufficient duration to induce a detectable change in receptor expression. Refer to published studies for guidance on treatment duration. |
| Low Abundance of H3 Receptors | H3 receptors may be expressed at low levels in certain brain regions. Consider using techniques to enrich for membrane proteins or immunoprecipitation to increase the concentration of the target protein in your sample. |
Issue 3: Low Signal or High Variability in H3 Receptor Binding Assays
Problem: You are experiencing low specific binding or high non-specific binding in your radioligand binding assays for the H3 receptor.
| Possible Cause | Troubleshooting Step |
| Radioligand Degradation | Ensure the radioligand is stored correctly and has not exceeded its expiration date. Aliquot the radioligand to avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). Perform saturation binding experiments to determine the optimal concentration of radioligand to use. |
| Low Receptor Density in Tissue Preparation | Prepare membrane fractions from brain regions known to have high H3 receptor expression, such as the cortex or striatum. Ensure that your membrane preparation protocol effectively isolates the membrane fraction without denaturing the receptors. |
| High Non-Specific Binding | Use a suitable blocking agent in your assay buffer. Test different concentrations of a known H3 receptor ligand to define non-specific binding accurately. Ensure that the filter plates are properly pre-treated to reduce non-specific binding. |
Quantitative Data Summary
Table 1: Effect of Chronic Ciproxifan Administration on Histamine H3 Receptor Density in Rat Brain
| Treatment Group | Duration of Treatment | H3 Receptor Density (fmol/mg protein) | Percent Change from Control |
| Vehicle Control | 15 days | 150 ± 12 | - |
| Ciproxifan (3 mg/kg/day) | 15 days | 210 ± 18* | +40% |
*Data are hypothetical and presented for illustrative purposes, based on findings from Pan et al. (2006).
Table 2: Pharmacokinetic Parameters of Ciproxifan in Rodents
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Mouse | Oral | 1 | 1.5 | 250 | 1.45 |
| Mouse | Intravenous | 1 | 0.22 | 800 | 1.45 |
| Rat | Oral | 3 | 2.0 | 450 | 2.5 |
*Data are compiled from various preclinical studies and presented as approximate values.
Experimental Protocols
Protocol 1: H3 Receptor Radioligand Binding Assay
Objective: To quantify the density of H3 receptors in brain tissue.
Materials:
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Brain tissue (e.g., cortex, striatum)
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Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
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Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
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Radioligand (e.g., [3H]-Nα-methylhistamine)
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Non-specific binding control (e.g., Thioperamide)
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Scintillation cocktail and vials
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Glass fiber filters
Procedure:
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Membrane Preparation: Homogenize brain tissue in ice-cold membrane preparation buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C. Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.
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Binding Reaction: In a 96-well plate, add membrane homogenate, radioligand at various concentrations (for saturation binding) or a fixed concentration (for competition assays), and either binding buffer (for total binding) or a saturating concentration of a non-specific competitor (for non-specific binding).
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Incubation: Incubate the plate at room temperature for 60-90 minutes.
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Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Protocol 2: Western Blotting for H3 Receptor Expression
Objective: To determine the relative expression levels of H3 receptors in brain tissue.
Materials:
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Brain tissue
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Lysis buffer for membrane proteins (e.g., RIPA buffer with 1% Triton X-100 and protease/phosphatase inhibitors)
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against H3 receptor
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 20 min at 4°C. Collect the supernatant and determine the protein concentration.
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Sample Preparation: Mix the protein lysate with Laemmli sample buffer. Do not boil the samples. Instead, incubate at 37°C for 30 minutes to denature the proteins without causing aggregation.
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SDS-PAGE: Load equal amounts of protein per lane and run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system. Quantify the band intensity and normalize to a loading control (e.g., beta-actin or GAPDH).
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Tolerance Assessment.
Caption: Troubleshooting Decision Tree.
References
Ciproxifan maleate degradation pathways and prevention
Technical Support Center: Ciproxifan Maleate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
A1: this compound is a potent and selective histamine H3 receptor antagonist.[1][2] For optimal stability, it should be stored as a lyophilized powder at -20°C, where it can be stable for up to 36 months.[1] Stock solutions can be prepared in DMSO or ethanol and should be stored at -20°C and used within one month to prevent loss of potency.[1][3] It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for ciproxifan have not been extensively published, its chemical structure, which contains an imidazole moiety, suggests susceptibility to certain degradation mechanisms based on studies of similar compounds. The imidazole ring is known to be liable to oxidation and photodegradation. Therefore, oxidative conditions or exposure to high-intensity light could potentially lead to the degradation of ciproxifan.
Q3: I'm observing unexpected peaks in my HPLC analysis of a ciproxifan sample. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products or impurities. Given ciproxifan's structure, these could arise from:
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Oxidative Degradation: Exposure of your sample to air or oxidizing agents can lead to the formation of oxidation products, particularly at the imidazole ring.
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Photodegradation: If your samples have been exposed to light, especially UV light, photodegradation can occur, leading to various degradation products.
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Hydrolytic Degradation: Although less common for the core structure, extreme pH conditions could potentially lead to hydrolysis.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, the following precautions are recommended:
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Protect from Light: Always store ciproxifan solutions in amber vials or protect them from light to prevent photodegradation.
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Use Fresh Solvents: Prepare solutions using fresh, high-purity solvents to avoid contaminants that could promote degradation.
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Inert Atmosphere: For long-term storage of solutions or when conducting sensitive experiments, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
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Control pH: Maintain a neutral pH for your solutions unless the experimental protocol requires acidic or basic conditions.
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Avoid Excessive Heat: Store solutions at the recommended -20°C and avoid prolonged exposure to elevated temperatures.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Ciproxifan Stock Solution
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Possible Cause 1: Improper Storage.
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Troubleshooting: Confirm that your stock solution is stored at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles by preparing aliquots.
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Possible Cause 2: Oxidative Degradation.
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Troubleshooting: Prepare fresh stock solutions using deoxygenated solvents. Consider adding an antioxidant if compatible with your experimental setup.
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Possible Cause 3: Photodegradation.
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Troubleshooting: Ensure your stock solution is stored in a light-protected container (e.g., amber vial).
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Issue 2: Appearance of a Yellow Tint in Ciproxifan Solution
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Possible Cause: Degradation.
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Troubleshooting: The formation of colored degradants can occur, particularly under oxidative or photolytic stress. Discard the discolored solution and prepare a fresh one, strictly following the handling and storage recommendations. Analyze the discolored solution by HPLC-MS to identify the potential degradation products.
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Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.
Objective: To investigate the degradation of ciproxifan under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
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Application of Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for a specified period.
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Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C).
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Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.
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Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
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Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating ciproxifan from its degradation products.
Methodology:
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Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
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Column: A C18 reverse-phase column is a good starting point.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Method Development:
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Analyze an unstressed ciproxifan standard to determine its retention time.
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Inject samples from the forced degradation study.
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Optimize the mobile phase gradient and flow rate to achieve baseline separation between the ciproxifan peak and all degradation product peaks.
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The use of a PDA detector can help in assessing the peak purity of the ciproxifan peak.
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Data Presentation
Table 1: Example Data Table for Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | Ciproxifan Remaining (%) | Number of Degradation Products | Observations |
| 1N HCl, 60°C | 24 | 85.2 | 2 | Slight discoloration |
| 1N NaOH, RT | 24 | 92.5 | 1 | No visible change |
| 30% H₂O₂, RT | 24 | 70.8 | 4 | Solution turned yellow |
| Dry Heat, 80°C | 48 | 98.1 | 1 (minor) | No visible change |
| UV Light (254 nm) | 24 | 65.4 | 5 | Significant discoloration |
Visualizations
Caption: Inferred degradation pathways of ciproxifan.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for ciproxifan degradation.
References
Validation & Comparative
Ciproxifan Maleate: A Comparative Guide for H3 Receptor Antagonists
This guide provides a detailed comparison of Ciproxifan maleate with other prominent histamine H3 receptor (H3R) antagonists, offering objective performance data and supporting experimental methodologies for researchers, scientists, and drug development professionals. Ciproxifan is a highly potent and selective H3R antagonist/inverse agonist, recognized for its utility in preclinical research to investigate the role of the histaminergic system in various neurological and psychiatric conditions.[1][2][3]
Mechanism of Action and Signaling Pathways
The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[4][5] As an autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.
Antagonists/inverse agonists like Ciproxifan block the constitutive activity of the H3R, thereby increasing the release of histamine and other neurotransmitters. This action underlies the wake-promoting and pro-cognitive effects observed in preclinical models.
The primary signaling pathway activated by the H3R involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H3R activation can modulate other pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades.
Comparative Performance Data
Ciproxifan exhibits high potency and selectivity for the H3 receptor, particularly in rodent models. Its performance is often compared to other well-characterized H3R antagonists such as Pitolisant (the first H3R antagonist approved for clinical use), Thioperamide, and others.
| Compound | H3R Binding Affinity (Ki, nM) | H3R Functional Activity (IC50, nM) | Selectivity Profile | Oral Bioavailability (F%) | Key Characteristics |
| Ciproxifan | 0.5 - 1.9 (rat) | 9.2 | High selectivity; low affinity for other aminergic receptors. Also a reversible inhibitor of MAO-A and MAO-B. | 62% (mouse) | Widely used as a reference compound in preclinical studies; potent wake-promoting and pro-cognitive effects in animals. |
| Pitolisant (Wakix®) | 0.16 (human) | 5.3 (human cortex) | Highly selective for H3R over H1R, H2R, and H4R. | ~84% (human) | Approved for the treatment of narcolepsy; demonstrated efficacy in reducing excessive daytime sleepiness. |
| Thioperamide | ~2-5 | ~4-10 | Potent H3R antagonist but also shows some affinity for other receptors. | Low | One of the earliest H3R antagonists developed; widely used in research but has limitations due to off-target effects. |
| ABT-239 | ~1.3 | ~1.5 | High selectivity for H3R. | Good brain penetration | Shown to improve cognitive performance in various animal models of cognitive impairment. |
| GSK189254 | ~1 | ~2.5 | High selectivity for H3R. | Good | Used as a PET radioligand to study H3R occupancy in the human brain. |
Experimental Protocols
The evaluation of H3 receptor antagonists involves a series of in vitro and in vivo experiments to characterize their binding affinity, functional activity, selectivity, and physiological effects.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the H3 receptor.
Methodology:
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Membrane Preparation: Membranes are prepared from cells stably expressing the H3 receptor (e.g., HEK293 cells) or from brain tissue known to have high H3R density (e.g., rat cerebral cortex).
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Radioligand: A radiolabeled H3R antagonist with high affinity, such as [¹²⁵I]iodoproxyfan, is used.
-
Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Ciproxifan).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay ([³H]Histamine Release)
Objective: To assess the functional antagonist activity of a compound at the H3 autoreceptor.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat cerebral cortex.
-
Loading: The synaptosomes are incubated with [³H]histamine to load the terminals with the radiolabeled neurotransmitter.
-
Stimulation: The loaded synaptosomes are stimulated with a depolarizing agent (e.g., potassium chloride) in the presence and absence of an H3R agonist to inhibit histamine release.
-
Antagonist Treatment: The ability of the test compound (e.g., Ciproxifan) to reverse the agonist-induced inhibition of [³H]histamine release is measured.
-
Detection: The amount of [³H]histamine released into the supernatant is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that produces 50% of its maximal effect (IC50 or Ki) is determined.
Conclusion
This compound is a foundational tool in neuroscience research, characterized by its high potency and selectivity as an H3 receptor antagonist, particularly in rodent models. While it serves as an excellent reference compound for preclinical studies exploring the therapeutic potential of H3R antagonism in cognitive and sleep disorders, other compounds like Pitolisant have successfully transitioned to clinical use. The comparative data presented here underscores the distinct pharmacological profiles of various H3R antagonists, providing a basis for selecting the appropriate tool for specific research applications. The detailed experimental protocols offer a framework for the evaluation and characterization of novel compounds targeting the histamine H3 receptor.
References
A Comparative Analysis of Ciproxifan and Pitolisant: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ciproxifan and Pitolisant, two prominent histamine H3 receptor (H3R) inverse agonists. While both compounds share a primary mechanism of action, their journey through preclinical and clinical development presents a contrasting landscape of available efficacy data. This document aims to objectively present the performance of each compound, supported by available experimental data, to inform future research and drug development in this therapeutic area.
Introduction to H3 Receptor Inverse Agonists
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system.[1] Inverse agonists of the H3 receptor, such as Ciproxifan and Pitolisant, block the constitutive activity of this receptor, leading to an increase in the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[2][3] This mechanism of action underlies their potential therapeutic effects in disorders characterized by excessive daytime sleepiness and cognitive impairment.[1][4]
Comparative Efficacy and Pharmacological Profile
A direct head-to-head clinical comparison of Ciproxifan and Pitolisant is not available in published literature. Ciproxifan has been extensively studied in preclinical models, demonstrating potent wake-promoting and cognitive-enhancing effects. Pitolisant, on the other hand, has successfully navigated clinical trials and is an approved medication for narcolepsy in several countries, providing a wealth of human efficacy and safety data.
Quantitative Data Summary
The following tables summarize the key pharmacological and pharmacokinetic parameters for Ciproxifan and Pitolisant based on available data.
Table 1: In Vitro Pharmacological Profile
| Parameter | Ciproxifan | Pitolisant |
| Binding Affinity (Ki) | 0.5 - 1.9 nM (rat brain) | 0.16 nM (human H3 receptor) |
| 0.7 nM (rat striatal membranes) | ||
| Functional Activity (IC50/EC50) | IC50: 9.2 nM | EC50: 1.5 nM (inverse agonist activity) |
| Selectivity | High selectivity for H3 receptors over H1, H2, and other aminergic receptors. | High selectivity for H3 receptors. |
Table 2: Preclinical In Vivo Efficacy
| Model/Effect | Ciproxifan | Pitolisant |
| Wakefulness Promotion | Induced a near-total waking state in cats (0.15-2 mg/kg, p.o.). | Increased wakefulness and decreased REM sleep in animal models. |
| Cognitive Enhancement | Alleviated hyperactivity and cognitive deficits in a mouse model of Alzheimer's disease (3 mg/kg, i.p.). | |
| Attention Enhancement | Enhanced attention in rats in the five-choice task. | |
| ED50 (Histamine Turnover) | 0.14 mg/kg (p.o.) in mice. |
Table 3: Clinical Efficacy of Pitolisant in Narcolepsy
| Clinical Trial Endpoint | Result |
| Epworth Sleepiness Scale (ESS) | Significant reduction in ESS scores compared to placebo. In one study, the mean ESS difference between Pitolisant and placebo was -4.86±5.12. |
| Weekly Cataplexy Rate | Significant reduction in cataplexy episodes. One trial showed a reduction from 9.15 to 3.28 episodes/week with Pitolisant, compared to a change from 7.31 to 6.79 with placebo. |
| Maintenance of Wakefulness Test (MWT) | Demonstrated superiority over placebo in improving the ability to sustain wakefulness. |
Table 4: Pharmacokinetic Profile
| Parameter | Ciproxifan | Pitolisant |
| Oral Bioavailability | 62% in mice. | Well absorbed orally (approx. 90%). |
| Half-life (t1/2) | Distribution phase: 13 min; Elimination phase: 87 min (1 mg/kg, i.v. in mice). | 10-12 hours in humans. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 3 hours. | |
| Protein Binding | >90% |
Mechanism of Action: H3 Receptor Inverse Agonism
Both Ciproxifan and Pitolisant act as inverse agonists at the H3 receptor. This means they not only block the binding of the endogenous agonist (histamine) but also reduce the receptor's basal, constitutive activity. This leads to a disinhibition of histamine synthesis and release from presynaptic histaminergic neurons. The increased synaptic histamine then acts on postsynaptic H1 and H2 receptors to promote wakefulness and enhance cognitive functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of Ciproxifan and Pitolisant.
In Vitro Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of the test compound for the H3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the recombinant human H3 receptor or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand: A radiolabeled H3 receptor antagonist with high affinity, such as [¹²⁵I]iodoproxyfan, is used.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Ciproxifan or Pitolisant).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Wakefulness (Animal Model)
Objective: To evaluate the wake-promoting effects of the test compound.
Methodology:
-
Animal Model: Cats or rodents are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the recording chamber.
-
Drug Administration: The test compound (e.g., Ciproxifan) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Recording: EEG and EMG are continuously recorded for a defined period (e.g., 6-8 hours) post-administration.
-
Data Analysis: The recordings are scored for different sleep-wake stages (wakefulness, NREM sleep, REM sleep). The total time spent in each state is calculated and compared between the drug-treated and vehicle-treated groups.
Clinical Trial for Narcolepsy (Human)
Objective: To assess the efficacy and safety of Pitolisant in adult patients with narcolepsy.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients diagnosed with narcolepsy with or without cataplexy, and with a baseline Epworth Sleepiness Scale (ESS) score ≥ 12.
-
Treatment: Patients are randomized to receive either Pitolisant (dose titrated up to a maximum, e.g., 35.6 mg/day) or a placebo for a specified duration (e.g., 7-8 weeks).
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the ESS score.
-
Secondary Endpoints: Weekly rate of cataplexy, Maintenance of Wakefulness Test (MWT), and patient-reported outcomes.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Data Analysis: Statistical comparison of the changes in efficacy endpoints between the Pitolisant and placebo groups.
Conclusion
Ciproxifan and Pitolisant are both potent H3 receptor inverse agonists with demonstrated wake-promoting properties. Ciproxifan has a strong foundation of preclinical data highlighting its potential in treating disorders of arousal and cognition. Pitolisant stands as the clinical success story for this drug class, with robust evidence from multiple clinical trials supporting its efficacy and safety in the treatment of narcolepsy.
For researchers, the extensive preclinical data on Ciproxifan offers a valuable tool for further investigating the therapeutic potential of H3 receptor modulation in various CNS disorders. The clinical development of Pitolisant provides a clear benchmark and a roadmap for translating preclinical findings in this area into tangible therapeutic benefits for patients. Future research, potentially including head-to-head preclinical comparisons under standardized conditions, would be invaluable for a more direct assessment of their relative efficacy and for guiding the development of next-generation H3 receptor inverse agonists.
References
- 1. Ciproxifan - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
Unlocking Cognitive Potential: A Comparative Analysis of Ciproxifan Maleate and Novel H3 Receptor Antagonists
For Immediate Release
A comprehensive review of preclinical and emerging clinical data provides a compelling case for the therapeutic potential of Ciproxifan maleate and other histamine H3 receptor (H3R) antagonists/inverse agonists in the treatment of cognitive disorders. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of Ciproxifan's cognitive-enhancing effects against key alternatives, supported by experimental data and detailed protocols.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of several key neurotransmitters essential for cognitive processes, including histamine, acetylcholine, dopamine, and norepinephrine.[1][2] By blocking these receptors, antagonists like Ciproxifan effectively increase the synaptic availability of these neurochemicals, a mechanism that has been shown to enhance arousal, attention, learning, and memory in a variety of preclinical models.[1][3]
Mechanism of Action: A Multi-Neurotransmitter Approach
The cognitive-enhancing effects of H3R antagonists are primarily attributed to their ability to disinhibit the release of multiple neurotransmitters. As inverse agonists, they not only block the receptor but also reduce its basal activity, leading to a more robust increase in neurotransmitter release. This multi-faceted mechanism offers a potential advantage over single-target cognitive enhancers.
Figure 1: Simplified signaling pathway of the histamine H3 receptor and the mechanism of action of Ciproxifan.
Preclinical Efficacy: A Comparative Overview
Ciproxifan has demonstrated robust pro-cognitive effects across a range of animal models. Its efficacy is comparable, and in some instances superior, to other first and second-generation H3R antagonists. The following tables summarize key comparative data from preclinical studies.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Compound | Ki (nM) at human H3R | Potency (pA2/pIC50) | Selectivity | Reference |
| Ciproxifan | 0.5 - 1.9 | pA2 = 9.06 | >1000-fold vs other amine receptors | [4] |
| Thioperamide | ~2-4 | - | Moderate | |
| ABT-239 | pKi = 9.5 | - | High | |
| GSK189254 | pKi = 9.59 - 9.90 | pA2 = 9.06, pIC50 = 8.20 | >10,000-fold | |
| Pitolisant | ~1-3 | - | High |
Table 2: In Vivo Efficacy in Preclinical Models of Cognition
| Compound | Animal Model | Cognitive Domain | Effective Dose (mg/kg) | Key Findings | Reference(s) |
| Ciproxifan | Rat | Attention (5-CSRTT) | 3 | Increased accuracy and reduced omissions. | |
| APPTg2576 Mouse (AD model) | Spatial Memory (Swim Maze) | 3 (daily) | Reversed escape latency deficits. | ||
| APPTg2576 Mouse (AD model) | Object Recognition | 3 | Reversed impairment in novel object exploration. | ||
| Rat (MK-801 induced deficit) | Spatial Working Memory (Delayed Spatial Alternation) | 3 | Alleviated MK-801-induced memory impairment. | ||
| Thioperamide | Rat | Attention/Cognition (Inhibitory Avoidance) | 1-30 | Enhanced performance in a multi-trial inhibitory avoidance task. | |
| Mouse | Memory Consolidation & Retrieval (Inhibitory Avoidance) | 3-10 | Improved performance when administered post-training or pre-retrieval. | ||
| ABT-239 | Rat Pup | Learning/Attention (Inhibitory Avoidance) | 0.1-1.0 | Improved acquisition with greater potency than Ciproxifan or Thioperamide. | |
| Rat | Social Memory | 0.01-0.3 | Improved social memory in adult rats. | ||
| GSK189254 | Rat | Spatial Memory (Water Maze) | 1-3 | Significantly improved performance. | |
| Rat | Object Recognition | 0.3-1 | Enhanced novel object recognition. | ||
| Pitolisant | Child (PWS) | Cognitive Function (Case Series) | 4.5-31.5 mg/day | Reports of improved processing speed and mental clarity. |
Clinical Landscape: Pitolisant Leading the Way
While preclinical data for many H3R antagonists are promising, Pitolisant (Wakix®) is currently the only compound in this class to have received regulatory approval for a neurological condition (narcolepsy). Clinical trials investigating its effects on cognition are ongoing. A recent study is exploring the effects of a single dose of pitolisant on cognitive and emotional processing in healthy individuals. Case series in children with Prader-Willi Syndrome have reported subjective improvements in cognition with Pitolisant treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are standardized protocols for key behavioral assays used to evaluate the cognitive-enhancing effects of H3R antagonists.
Morris Water Maze (Spatial Learning and Memory)
The Morris Water Maze assesses hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water (20-22°C). A hidden escape platform is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the animal is placed in the water at one of four quasi-random start locations, facing the pool wall.
-
The animal is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it.
-
The animal remains on the platform for 15-30 seconds before the next trial.
-
The time to reach the platform (escape latency) and the path taken are recorded.
-
-
Probe Trial (24 hours after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured as an index of memory retention.
-
Figure 2: Experimental workflow for the Morris Water Maze test.
Novel Object Recognition (Recognition Memory)
This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one novel object are required.
Procedure:
-
Habituation (Day 1): The animal is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Sample Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for a set time (e.g., 5-10 minutes).
-
-
Inter-Trial Interval (ITI): A delay of 1 to 24 hours.
-
Test/Choice Phase (Day 2):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
A discrimination index (time with novel object - time with familiar object) / (total exploration time) is calculated. A higher index indicates better recognition memory.
-
Five-Choice Serial Reaction Time Task (5-CSRTT) (Attention and Impulsivity)
The 5-CSRTT is a complex operant task that measures visuospatial attention and impulsivity.
Apparatus: An operant chamber with five apertures arranged in a horizontal arc, a food magazine for reward delivery, and a house light.
Procedure:
-
Training: Animals undergo several stages of training to learn the task, starting with simple responses for a food reward and progressing to the full task.
-
Testing:
-
A trial begins with an inter-trial interval (ITI) of a few seconds.
-
A brief light stimulus is presented in one of the five apertures.
-
The animal must make a nose-poke response into the illuminated aperture within a limited time (e.g., 5 seconds) to receive a food reward.
-
Measures of Attention:
-
Accuracy: Percentage of correct responses.
-
Omissions: Failure to respond to the stimulus.
-
-
Measures of Impulsivity:
-
Premature responses: Responding during the ITI before the stimulus is presented.
-
Perseverative responses: Repeatedly poking an aperture after a correct or incorrect response.
-
-
Task difficulty can be manipulated by changing the stimulus duration or the ITI.
-
Conclusion and Future Directions
The evidence strongly supports the pro-cognitive effects of this compound and other H3 receptor antagonists in preclinical models. The mechanism of enhancing the release of multiple pro-cognitive neurotransmitters positions this drug class as a promising therapeutic strategy for a range of cognitive disorders. While Ciproxifan has been extensively studied preclinically, the clinical advancement of other H3R antagonists, such as Pitolisant, provides a valuable translational bridge. Future research should focus on well-controlled clinical trials to definitively establish the cognitive-enhancing efficacy of these compounds in human populations with cognitive impairments. The detailed experimental protocols provided herein offer a standardized framework for such investigations.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Effects of the histamine H₃ receptor antagonist ABT-239 on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Ciproxifan and Thioperamide: Potent Histamine H3 Receptor Ligands
Introduction
Ciproxifan and Thioperamide are imidazole-based compounds widely utilized in neuroscience research as potent antagonists/inverse agonists of the histamine H3 receptor (H3R). The H3 receptor, a presynaptic G-protein coupled receptor (GPCR), acts as a critical regulator of neurotransmitter release in the central nervous system (CNS).[1][2] As an autoreceptor, it inhibits the synthesis and release of histamine from presynaptic histaminergic neurons.[2] As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3]
A unique feature of the H3 receptor is its high level of constitutive activity, meaning it can signal in the absence of an agonist. This property makes inverse agonists, which stabilize the receptor in an inactive state and reduce basal signaling, particularly effective. Both Ciproxifan and Thioperamide exhibit inverse agonist properties. Their ability to block H3R-mediated inhibition leads to enhanced release of histamine and other neurotransmitters, resulting in increased wakefulness and pro-cognitive effects. This guide provides a detailed comparative analysis of these two compounds, presenting key performance data, experimental protocols, and visualizations to aid researchers in their selection and application.
Mechanism of Action: The Histamine H3 Receptor Pathway
The H3 receptor is coupled to the Gi/o family of G-proteins. Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling, along with the modulation of N-type voltage-gated calcium channels by Gβγ subunits, culminates in the inhibition of neurotransmitter release. H3R antagonists and inverse agonists like Ciproxifan and Thioperamide bind to the receptor but do not activate it. Instead, they block the binding of endogenous histamine and, in the case of inverse agonists, reduce the receptor's basal activity, thereby disinhibiting the presynaptic terminal and promoting neurotransmitter release.
References
Ciproxifan Maleate: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activity of Ciproxifan maleate, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist. The data presented herein is collated from multiple preclinical studies to offer a detailed overview of its biochemical affinity, functional potency, and its subsequent physiological and behavioral effects in animal models.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in both laboratory and living organism settings.
Table 1: In Vitro Activity of Ciproxifan
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Ki) | |||
| H3 Receptor ([¹²⁵I]iodoproxyfan binding) | Rat Brain | 0.7 nM | [1] |
| H3 Receptor ([³H]Nα-methylhistamine binding) | Rat Brain Cortex | pKi 8.24 - 9.27 | [2] |
| H3 Receptor | Rodent | 0.4 - 6.2 nM | [3] |
| H3 Receptor | Human | 46 - 180 nM | [3] |
| Functional Activity | |||
| Inhibition of [³H]histamine release (Ki) | Rat Synaptosomes | 0.5 nM | [1] |
| H3 Autoreceptor Antagonism (pA₂) | Mouse Brain Cortex | 7.78 - 9.39 | |
| H3 Receptor Antagonism (IC₅₀) | - | 9.2 nM | |
| Monoamine Oxidase (MAO) Inhibition (IC₅₀) | |||
| hMAO-A | Human | Micromolar range | |
| hMAO-B | Human | Micromolar range |
Table 2: In Vivo Activity of Ciproxifan
| Effect | Animal Model | Dose | Route of Administration | Key Finding | Reference |
| Biochemical Effects | |||||
| Increased tele-methylhistamine levels | Mouse | ED₅₀: 0.14 mg/kg | p.o. | ~100% increase in histamine turnover | |
| H3 Receptor Occupancy | Rat Cortex | 1.0 mg/kg | - | 75% | |
| H3 Receptor Occupancy | Rat Cortex | 3.0 mg/kg | - | 90% | |
| Pharmacokinetic Parameters | |||||
| Half-life (distribution phase) | Male Swiss Mouse | 1 mg/kg | i.v. | 13 min | |
| Half-life (elimination phase) | Male Swiss Mouse | 1 mg/kg | i.v. | 87 min | |
| Oral Bioavailability | Mouse | - | p.o. | 62% | |
| Behavioral & Physiological Effects | |||||
| Enhanced wakefulness | Cat | 0.15 - 2 mg/kg | p.o. | Increased neocortical EEG activation | |
| Improved attention | Rat | - | - | Enhanced performance in five-choice task | |
| Alleviation of cognitive deficits | APP Tg2576 Mouse (Alzheimer's model) | 3 mg/kg | i.p. | Improved memory and reduced hyperactivity | |
| Alleviation of memory impairment | Rat (MK-801 induced) | 3.0 mg/kg | s.c. | Reversed deficits in delayed spatial alternation | |
| Potentiation of haloperidol effects | Rat | - | - | Increased locomotor hypoactivity and catalepsy |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Ciproxifan and a typical workflow for its evaluation.
Caption: Ciproxifan blocks the inhibitory H3 autoreceptor, leading to increased histamine release and enhanced postsynaptic H1 receptor activation.
Caption: A typical drug discovery workflow, moving from in vitro characterization to in vivo studies and establishing an IVIVC.
Experimental Protocols
In Vitro Radioligand Binding Assay (H3 Receptor)
-
Objective: To determine the binding affinity (Ki) of Ciproxifan for the histamine H3 receptor.
-
Preparation: Membranes are prepared from rat brain cortex, a tissue rich in H3 receptors.
-
Procedure:
-
A constant concentration of a radiolabeled H3 receptor ligand, such as [¹²⁵I]iodoproxyfan or [³H]Nα-methylhistamine, is incubated with the brain membrane preparation.
-
Increasing concentrations of Ciproxifan are added to compete with the radioligand for binding to the H3 receptors.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The membranes are then washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of Ciproxifan that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro [³H]Histamine Release Assay
-
Objective: To assess the functional antagonist activity of Ciproxifan at the H3 autoreceptor.
-
Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain tissue and pre-incubated with [³H]histamine to label the histamine stores.
-
Procedure:
-
The [³H]histamine-loaded synaptosomes are stimulated to release histamine, typically by depolarization with a high concentration of potassium ions.
-
The experiment is conducted in the presence and absence of varying concentrations of Ciproxifan.
-
The amount of [³H]histamine released into the supernatant is quantified.
-
-
Data Analysis: The ability of Ciproxifan to block the inhibitory effect of an H3 agonist on histamine release is measured, and the Ki or IC₅₀ value is determined.
In Vivo Assessment of Cognitive Enhancement (Five-Choice Serial Reaction Time Task)
-
Objective: To evaluate the effect of Ciproxifan on attention and executive function in rats.
-
Apparatus: An operant chamber with five apertures that can be illuminated.
-
Procedure:
-
Rats are trained to respond to a brief light stimulus presented in one of the five apertures by poking their nose into the correct hole to receive a food reward.
-
Once trained, the animals are challenged with a shorter stimulus duration to increase the task difficulty.
-
Ciproxifan or vehicle is administered prior to the test session.
-
-
Data Analysis: Key performance measures include accuracy (correct responses), omissions (failures to respond), and premature responses (responses before the stimulus). An increase in accuracy is indicative of enhanced attention.
In Vivo Measurement of Brain Histamine Turnover
-
Objective: To determine the effect of Ciproxifan on the synthesis and metabolism of histamine in the brain.
-
Procedure:
-
Mice are administered Ciproxifan orally.
-
At various time points after administration, the animals are euthanized, and their brains are rapidly dissected.
-
The levels of tele-methylhistamine, the primary metabolite of histamine in the brain, are measured using a sensitive analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis: An increase in the level of tele-methylhistamine is indicative of an increased histamine turnover rate, reflecting the antagonist effect of Ciproxifan at the H3 autoreceptor. The dose required to produce a 50% of the maximal effect (ED₅₀) is calculated.
Correlation of In Vitro and In Vivo Activity
A strong correlation exists between the in vitro potency of Ciproxifan and its in vivo efficacy. The high affinity of Ciproxifan for the H3 receptor observed in binding and functional assays (in the low nanomolar range) translates to potent effects in living organisms at low milligram per kilogram doses.
For instance, the sub-nanomolar to low nanomolar Ki values from in vitro studies predict the potent in vivo activity seen in the enhancement of histamine turnover (ED₅₀ of 0.14 mg/kg) and the induction of wakefulness and cognitive enhancement at doses ranging from 0.15 to 3 mg/kg. The high receptor occupancy achieved at these doses further substantiates this relationship.
Ciproxifan's mechanism of action as an H3 receptor antagonist/inverse agonist, first elucidated through in vitro functional assays, provides a clear rationale for its observed in vivo effects. By blocking the H3 autoreceptor, Ciproxifan increases the release of histamine in the brain. This increased histaminergic tone then acts on other histamine receptors, such as the H1 receptor, to promote wakefulness, attention, and cognitive function.
Furthermore, the in vitro finding that Ciproxifan can also inhibit monoamine oxidases, albeit at higher concentrations, suggests a potential for additional mechanisms of action that may contribute to its overall pharmacological profile, particularly at higher doses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
Ciproxifan maleate's selectivity for H3 over other histamine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ciproxifan's binding affinity and selectivity for the histamine H3 receptor (H3R) over other histamine receptor subtypes (H1R, H2R, and H4R). The data herein is compiled from various in vitro studies to offer an objective performance benchmark.
Introduction to Ciproxifan
Ciproxifan, or cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone, is a highly potent and selective antagonist/inverse agonist for the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters like dopamine, acetylcholine, and norepinephrine.[3][4] By blocking the inhibitory action of the H3 receptor, Ciproxifan enhances the release of these neurotransmitters, making it a valuable research tool and a potential therapeutic agent for neurological and cognitive disorders.[4]
Comparative Selectivity Profile
Ciproxifan's pharmacological profile is distinguished by its remarkably high affinity for the H3 receptor, with significantly lower affinity for other histamine receptor subtypes and various aminergic receptors. This high degree of selectivity is crucial for minimizing off-target effects.
The table below summarizes the binding affinities (Ki) and functional potencies (pKi, pA2, or pD'2) of Ciproxifan at histamine receptors from studies involving rat, guinea pig, and human receptors. The selectivity ratio, calculated as the affinity for a given receptor subtype divided by the affinity for the H3 receptor, quantifies its preference.
Table 1: Ciproxifan's Binding Affinity and Selectivity for Histamine Receptors
| Receptor Subtype | Species | Parameter | Value | Selectivity Ratio (vs. H3R) | Reference(s) |
| H3 Receptor | Rat (Brain Cortex) | pKi | 8.24 - 9.27 | - | |
| H3 Receptor | Rat (Synaptosomes) | Ki | 0.5 nM | - | |
| H3 Receptor | Rat (Brain) | Ki | 0.7 nM | - | |
| H3 Receptor | Human | Ki | 45 nM | - | |
| H3 Receptor | Human | Ki | 46 - 180 nM | - | |
| H1 Receptor | Guinea Pig (Ileum) | pA2 / pKp | ≤ 5.2 | >1000-fold | |
| H2 Receptor | Guinea Pig (Atrium) | pD'2 | ≤ 5.2 | >1000-fold | |
| H4 Receptor | Human | Ki | ~2-13 fold lower affinity than H3R | 2-13 |
Note: pKi, pA2, and pD'2 are negative logarithms of molar concentration. A higher value indicates greater potency. The selectivity ratio is calculated based on Ki values where available, with studies indicating an at least 1000-fold selectivity for H3 over H1 and H2 receptors.
The data clearly demonstrates that Ciproxifan is exceptionally selective for the H3 receptor. While it shows high sub-nanomolar affinity for rodent H3 receptors, its affinity for the human H3 receptor is more moderate, in the nanomolar range. Importantly, its potency at H1 and H2 receptors is at least three orders of magnitude lower. Its affinity for the H4 receptor is also substantially lower than for the H3 receptor.
Histamine H3 Receptor Signaling
The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an antagonist/inverse agonist, Ciproxifan blocks the constitutive activity of the H3R and its activation by histamine. This disinhibits downstream signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This mechanism is fundamental to the H3 receptor's role in modulating neurotransmitter release.
Caption: Ciproxifan blocks H3R, preventing Gi/o activation and increasing neurotransmitter release.
Experimental Protocols
The high-selectivity of Ciproxifan has been determined through rigorous experimental procedures, primarily competitive radioligand binding assays and functional assays.
This method quantifies the ability of a test compound (Ciproxifan) to displace a specific radiolabeled ligand from the H3 receptor.
-
Objective: To determine the binding affinity (Ki) of Ciproxifan for the H3 receptor.
-
Materials:
-
Receptor Source: Membranes from rat brain cortex or HEK-293 cells stably expressing the recombinant human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan, specific H3 receptor ligands.
-
Test Compound: Ciproxifan maleate dissolved to various concentrations.
-
Assay Buffer: Typically Tris-HCl buffer.
-
-
Protocol:
-
Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of unlabeled Ciproxifan.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 15-60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Ciproxifan that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay to determine Ki values.
Functional assays on isolated tissues are used to determine the potency of Ciproxifan as an antagonist at H1 and H2 receptors.
-
Objective: To determine the antagonist potency (pA2 or pD'2) of Ciproxifan at H1 and H2 receptors.
-
H1 Receptor Assay (Guinea Pig Ileum):
-
A segment of guinea pig ileum is suspended in an organ bath.
-
The tissue is stimulated with an H1 agonist (e.g., histamine), causing muscle contraction, which is measured.
-
Concentration-response curves for the agonist are generated in the absence and presence of increasing concentrations of Ciproxifan.
-
The rightward shift of the concentration-response curve caused by Ciproxifan is used to calculate its pA2 value, a measure of antagonist potency. A pA2 value of ≤ 5.2 indicates negligible affinity.
-
-
H2 Receptor Assay (Guinea Pig Atrium):
-
The spontaneously beating right atrium of a guinea pig is suspended in an organ bath.
-
An H2 agonist is added to increase the rate of contraction.
-
The ability of Ciproxifan to inhibit this effect is measured to determine its pD'2 value. A pD'2 value of ≤ 5.2 indicates negligible affinity.
-
Conclusion
The experimental data robustly supports the classification of Ciproxifan as a highly selective histamine H3 receptor antagonist. With a selectivity of over 1000-fold for the H3 receptor compared to H1 and H2 subtypes, it serves as a precise pharmacological tool for investigating the histaminergic system. This high degree of selectivity is paramount for researchers aiming to elucidate the specific roles of the H3 receptor in health and disease with minimal confounding effects from other receptor systems.
References
- 1. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciproxifan, a histamine H3-receptor antagonist/inverse agonist, potentiates neurochemical and behavioral effects of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mechanism of Action of Ciproxifan Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Ciproxifan maleate with other prominent histamine H3 receptor (H3R) antagonists/inverse agonists. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and drug development.
Introduction to this compound and the Histamine H3 Receptor
Ciproxifan is a highly potent and selective histamine H3 receptor antagonist and inverse agonist.[1][2][3] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS).[1] By blocking this receptor, Ciproxifan increases the release of histamine, which in turn promotes wakefulness and enhances cognitive functions.[1] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, and their blockade by Ciproxifan can modulate the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This multifaceted mechanism of action makes Ciproxifan a compound of significant interest for the potential treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.
Comparative Analysis of H3 Receptor Antagonists
This section compares this compound with two other well-characterized H3 receptor antagonists/inverse agonists: Thioperamide and Pitolisant.
Binding Affinity and Potency
The efficacy of these compounds is initially determined by their binding affinity (Ki) to the H3 receptor and their functional potency (IC50 or pA2 values) in in vitro assays. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2) | Species | Reference |
| Ciproxifan | 0.5 - 1.9 | pA2: 7.78 - 9.39 | Rat/Mouse | |
| Thioperamide | ~2-5 | pA2: ~8.0 | Rat/Guinea Pig | |
| Pitolisant | 0.16 | IC50: 1.5 nM | Human |
Table 1: Comparative in vitro binding affinities and functional potencies of H3 receptor antagonists.
In Vivo Efficacy: Neurotransmitter Release and Receptor Occupancy
The in vivo effects of these compounds are often assessed by measuring their ability to increase histamine release in the brain and their occupancy of H3 receptors at therapeutic doses.
| Compound | Effect on Histamine Release | Receptor Occupancy | Key In Vivo Models | Reference |
| Ciproxifan | Significant increase in brain histamine turnover | Doses of 1.0 & 3.0 mg/kg bind to 75% and 90% of H3 receptors, respectively | Rodent models of cognition and wakefulness | |
| Thioperamide | Increases neuronal histamine release | - | Rodent models of learning and memory | |
| Pitolisant | Increases histamine synthesis and release | 84% ± 7% occupancy at a 40 mg oral dose | Human studies for narcolepsy |
Table 2: Comparative in vivo effects of H3 receptor antagonists.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ciproxifan
Ciproxifan, as an H3 receptor antagonist/inverse agonist, blocks the constitutive activity of the Gi/Go protein-coupled H3 receptor. This disinhibition leads to an increase in the activity of adenylyl cyclase, a rise in intracellular cAMP levels, and subsequent activation of downstream signaling cascades that promote neurotransmitter release.
Caption: Ciproxifan's mechanism of action at the presynaptic terminal.
Experimental Workflow: In Vivo Microdialysis
In vivo microdialysis is a key technique used to measure the extracellular levels of neurotransmitters like histamine in the brain of a living animal, providing direct evidence of a drug's effect.
Caption: Workflow for in vivo microdialysis to measure histamine release.
Detailed Experimental Protocols
Radioligand Binding Assay for H3 Receptor
Objective: To determine the binding affinity (Ki) of a compound for the histamine H3 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-N-α-methylhistamine or [125I]iodoproxyfan.
-
Non-specific binding control: High concentration of a known H3R ligand (e.g., 10 µM Clobenpropit).
-
Test compounds (Ciproxifan, Thioperamide, Pitolisant) at various concentrations.
-
Scintillation fluid and counter.
Protocol:
-
Prepare cell membranes from HEK293-hH3R cells by homogenization and centrifugation.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
For total binding, add the radioligand.
-
For non-specific binding, add the radioligand and the non-specific binding control.
-
For competition binding, add the radioligand and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Histamine Measurement
Objective: To measure the effect of Ciproxifan on extracellular histamine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound solution for administration.
-
Analytical system for histamine quantification (e.g., HPLC with fluorescence detection or enzyme immunoassay).
Protocol:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery for a few days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a period of time (e.g., 60-120 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples in fractions (e.g., every 20 minutes) for several hours post-administration.
-
Analyze the histamine concentration in each dialysate sample using a sensitive analytical method.
-
Express the post-administration histamine levels as a percentage of the baseline levels and compare the results between the Ciproxifan-treated and vehicle-treated groups.
Morris Water Maze for Cognitive Assessment
Objective: To evaluate the effect of Ciproxifan on spatial learning and memory in a rodent model of cognitive impairment (e.g., an Alzheimer's disease mouse model).
Materials:
-
A circular water tank (maze).
-
An escape platform.
-
Water made opaque with non-toxic paint.
-
Video tracking system and software.
-
Rodent model of cognitive impairment and wild-type controls.
-
This compound solution for administration.
Protocol:
-
Acquisition Phase (e.g., 5 days):
-
Place the escape platform in a fixed quadrant of the water maze, submerged just below the water surface.
-
Administer Ciproxifan or vehicle to the animals daily, a set time before the training trials.
-
Conduct a series of training trials each day (e.g., 4 trials). In each trial, release the mouse from a different starting position facing the wall of the tank.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the maze.
-
Administer the final dose of Ciproxifan or vehicle.
-
Place the mouse in the maze for a single trial of a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the different treatment groups.
-
Compare the time spent in the target quadrant and the number of platform location crossings during the probe trial between the groups. An improvement in these parameters in the Ciproxifan-treated group compared to the vehicle-treated group in the disease model indicates a cognitive-enhancing effect.
-
Conclusion
This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-defined mechanism of action that leads to increased histaminergic and other neurotransmitter activity in the brain. Comparative data suggests it has comparable or, in some cases, superior preclinical efficacy to other H3R modulators. The experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of Ciproxifan's therapeutic potential in various CNS disorders.
References
Safety Operating Guide
A Guide to the Safe Disposal of Ciproxifan Maleate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Ciproxifan maleate, a potent and selective histamine H3-receptor antagonist. Adherence to these guidelines will help mitigate risks and ensure proper environmental stewardship.
I. Understanding the Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be fully aware of its potential hazards. The compound is classified with the following risks[1][2]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness and discomfort upon contact.
-
Causes serious eye irritation: May result in significant eye damage if contact occurs.
-
May cause an allergic skin reaction: Can lead to sensitization upon repeated contact.
-
May cause respiratory irritation: Inhalation of dust or fumes should be avoided.
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or under a chemical fume hood[2].
II. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 184025-19-2[1][2] |
| Molecular Formula | C₂₀H₂₂N₂O₆ |
| Molecular Weight | 386.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 100 mg/mL, H₂O: 3.57 mg/mL (with ultrasonic and warming to 60°C) |
| Storage | Store at -20°C |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of with household garbage or allowed to enter the sewage system. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical and in good condition.
-
Collect all unused or waste this compound, including any contaminated materials such as pipette tips, weighing paper, and disposable labware, in this designated container.
-
For solutions, use a dedicated, sealed waste bottle. Do not mix with other incompatible waste streams.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.
-
Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.
-
Decontaminate the spill area and all equipment by scrubbing with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.
-
-
Packaging and Labeling for Disposal:
-
Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (184025-19-2) and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste disposal service with all necessary information about the waste, including its composition and hazards.
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
